4-Methyl-1-naphthoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVYRLBDAPKADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196329 | |
| Record name | 1-Naphthalenecarboxylic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4488-40-8 | |
| Record name | 1-Naphthalenecarboxylic acid, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenecarboxylic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1-naphthoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methyl-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-naphthoic acid is a valuable organic compound utilized as a building block in the synthesis of a variety of more complex molecules, including pharmacologically active agents and materials with specific optical or electronic properties. Its structure, featuring a naphthalene core with both a carboxylic acid and a methyl group, allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid researchers in their laboratory work. The methodologies described are based on established chemical principles and aim to provide a practical framework for the efficient synthesis of this compound.
Core Synthesis Pathways
Two principal and reliable synthetic routes for the preparation of this compound are detailed below:
-
Grignard Reaction of 1-Bromo-4-methylnaphthalene: This classic method involves the formation of a Grignard reagent from 1-bromo-4-methylnaphthalene, followed by its reaction with carbon dioxide to yield the desired carboxylic acid. This pathway is generally high-yielding and reliable.
-
Oxidation of 1-Methylnaphthalene: This approach utilizes the direct oxidation of the methyl group of 1-methylnaphthalene to a carboxylic acid. While seemingly more direct, this method requires careful control of reaction conditions to achieve selective oxidation of the methyl group without significant degradation of the naphthalene ring.
A third, two-step pathway involving the Sommelet reaction to form an intermediate aldehyde, which is then oxidized, is also a viable, albeit longer, alternative.
Pathway 1: Grignard Reaction of 1-Bromo-4-methylnaphthalene
This pathway is a robust and widely applicable method for the synthesis of aryl carboxylic acids. It proceeds in two main steps: the formation of the Grignard reagent and its subsequent carboxylation.
Experimental Protocol
Step 1: Preparation of 1-Bromo-4-methylnaphthalene
While 1-bromo-4-methylnaphthalene is commercially available, it can also be synthesized from 1-methylnaphthalene. A common method involves the direct bromination of 1-methylnaphthalene.
Step 2: Synthesis of this compound via Grignard Reaction
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is assembled and flame-dried to ensure anhydrous conditions. The apparatus is then maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation:
-
Magnesium turnings (1.1-1.5 equivalents) are placed in the flask.
-
A small crystal of iodine can be added to activate the magnesium.
-
A solution of 1-bromo-4-methylnaphthalene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared and placed in the dropping funnel.
-
A small amount of the bromide solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
-
The remainder of the 1-bromo-4-methylnaphthalene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]
-
-
Carboxylation:
-
The Grignard reagent solution is cooled in an ice-salt bath.
-
Dry carbon dioxide gas is bubbled through the vigorously stirred solution, or the solution is poured over crushed dry ice. The temperature should be maintained below 0°C during this exothermic addition.
-
-
Work-up and Purification:
-
The reaction mixture is quenched by the slow addition of a cold, dilute acid (e.g., HCl or H₂SO₄) to protonate the carboxylate salt.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as toluene or ethanol.
-
Quantitative Data
| Parameter | Value/Range | Reference |
| Starting Material | 1-Bromo-4-methylnaphthalene | [2][3] |
| Reagents | Magnesium, Carbon Dioxide | [4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | Reflux for Grignard formation, <0°C for carboxylation | [1][4] |
| Reaction Time | 1-3 hours for Grignard formation | [4] |
| Yield | 60-85% (typical for Grignard carboxylations) | [1] |
| Melting Point | 179-181 °C |
Pathway 2: Oxidation of 1-Methylnaphthalene
The direct oxidation of the methyl group on the naphthalene ring offers a more atom-economical route. However, achieving high selectivity for the desired carboxylic acid without over-oxidation or ring cleavage can be challenging. Catalytic systems, often employing heavy metals, are typically used.[5]
Experimental Protocol
-
Apparatus: A high-pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature and pressure controls.
-
Reaction Setup:
-
Reaction Execution:
-
The reactor is sealed and purged with an inert gas.
-
The oxidant, typically air or pure oxygen, is introduced, and the reactor is pressurized (e.g., to 2 bar).[6]
-
The mixture is heated to the desired temperature (e.g., 125°C) with vigorous stirring.[6] The reaction progress can be monitored by techniques such as gas chromatography.
-
-
Work-up and Purification:
-
After the reaction is complete, the reactor is cooled, and the pressure is released.
-
The reaction mixture is typically cooled to room temperature to allow the crude product to crystallize.
-
The solid is collected by filtration.
-
The crude this compound can be purified by recrystallization from a suitable solvent.
-
Quantitative Data
| Parameter | Value/Range | Reference |
| Starting Material | 1-Methylnaphthalene | [5][6] |
| Catalyst | Co(OAc)₂·4H₂O, MnBr₂·4H₂O | [6] |
| Oxidant | Oxygen (O₂) | [6] |
| Solvent | Glacial Acetic Acid | [6] |
| Reaction Temperature | 125 °C | [6] |
| Reaction Pressure | 2 bar | [6] |
| Reaction Time | 6 hours | [6] |
| Yield | ~65% | [6] |
| Melting Point | 179-181 °C |
Alternative Pathway: Sommelet Reaction and Subsequent Oxidation
This two-step pathway involves the initial conversion of 1-methylnaphthalene to 4-methyl-1-naphthaldehyde, which is then oxidized to the final product.
Experimental Protocol Synopsis
-
Bromination of 1-Methylnaphthalene: 1-Methylnaphthalene is first converted to 1-bromomethyl-4-methylnaphthalene using a reagent like N-bromosuccinimide (NBS) with a radical initiator.
-
Sommelet Reaction: The resulting benzylic bromide is then reacted with hexamethylenetetramine, followed by hydrolysis, to yield 4-methyl-1-naphthaldehyde.[7][8]
-
Oxidation of the Aldehyde: The intermediate aldehyde is subsequently oxidized to this compound using a suitable oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[9]
Experimental Workflow Overview
The general workflow for the synthesis and purification of this compound, applicable to all pathways with minor variations, is outlined below.
Conclusion
This guide has detailed the primary synthetic pathways to this compound, providing researchers with a solid foundation for its preparation. The choice of pathway will depend on factors such as the availability of starting materials, required scale, and safety considerations. The Grignard reaction offers a reliable and high-yielding route, while the direct oxidation of 1-methylnaphthalene presents a more atom-economical alternative that requires careful optimization. By following the detailed protocols and considering the quantitative data provided, researchers can confidently undertake the synthesis of this versatile chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Bromo-4-methylnaphthalene 98 6627-78-7 [sigmaaldrich.com]
- 3. 1-Bromo-4-methylnaphthalene | C11H9Br | CID 81112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. US4477380A - Oxidation process of reactive aromatics with reactivation of the catalyst using potassium permanganate - Google Patents [patents.google.com]
- 7. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-naphthoic acid, a derivative of naphthalene, is a molecule of interest in various chemical and biological fields. Its structural features, comprising a naphthalene core, a carboxylic acid group, and a methyl substituent, impart a unique combination of aromaticity, acidity, and lipophilicity. These characteristics are pivotal in its application as a synthetic intermediate and its potential biological activities. Notably, its structural similarity to naphthalic anhydride suggests a potential role as a herbicide antidote or safener.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of relevant biological and synthetic pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for predicting its behavior in various systems, including its solubility, absorption, and distribution.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀O₂ | |
| Molecular Weight | 186.21 g/mol | |
| Melting Point | 179-181 °C | |
| Boiling Point | 387.4±11.0 °C (Predicted) | [3] |
| pKa | 3.78±0.10 (Predicted) | [3] |
| Solubility | Soluble in DMSO and Methanol. | [3] |
| Appearance | Off-White Crystalline Powder | [3] |
| CAS Number | 4488-40-8 | |
| InChI Key | SIVYRLBDAPKADZ-UHFFFAOYSA-N | |
| SMILES | Cc1ccc(C(=O)O)c2ccccc12 |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to this compound.
Determination of Solubility by Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[4][5]
Materials and Equipment:
-
This compound
-
Solvent of choice (e.g., water, ethanol, methanol)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to stand to permit the settling of undissolved solid.
-
A sample of the supernatant is withdrawn and filtered through a syringe filter to remove any undissolved particles.
-
The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a pre-prepared calibration curve.[4][6]
Determination of pKa by UV-Vis Spectrophotometry
The pKa of a compound with a chromophore, such as this compound, can be determined by observing the change in its UV-Vis absorbance as a function of pH.[7][8]
Materials and Equipment:
-
This compound
-
A series of buffer solutions with known pH values (e.g., from pH 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
-
Volumetric flasks and pipettes
-
DMSO (for stock solution)
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent like DMSO.[9]
-
A small aliquot of the stock solution is added to a series of buffer solutions of varying pH to obtain a constant final concentration of the acid.
-
The UV-Vis spectrum of each solution is recorded over a suitable wavelength range (e.g., 200-400 nm).
-
The absorbance at one or more wavelengths where the protonated and deprotonated species show significant differences in absorption is plotted against the pH.
-
The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.[7][10]
Visualizations
Herbicide Safener Signaling Pathway
This compound is structurally related to naphthalic anhydride, a known herbicide safener.[1][2] Herbicide safeners protect crop plants from herbicide injury by inducing the expression of genes involved in detoxification pathways.[11][12] The following diagram illustrates a generalized signaling pathway for herbicide safeners in plants.
Caption: Generalized signaling pathway of a herbicide safener in a plant cell.
Experimental Workflow: Synthesis of this compound
The synthesis of this compound can be achieved through various organic synthesis routes. A common approach for the synthesis of naphthoic acids is the carboxylation of a Grignard reagent.[13] The following diagram outlines a plausible experimental workflow for the synthesis of this compound starting from 1-bromo-4-methylnaphthalene.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ROLE OF PROTECTANTS IN CHEMICAL WEED MANAGEMENT - A REVIEW [arccjournals.com]
- 3. chembk.com [chembk.com]
- 4. scribd.com [scribd.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) [frontiersin.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Biological Activity of Naphthoic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide provides a comprehensive overview of the biological activities of naphthoic acid and naphthoquinone derivatives, a thorough review of the scientific literature did not yield specific studies on the biological activities of derivatives of 4-Methyl-1-naphthoic acid . Therefore, the data, protocols, and pathways described herein pertain to the broader classes of naphthoic acid and naphthoquinone derivatives and should be considered as a predictive guide for potential activities of this compound derivatives.
Introduction
Naphthalene-based compounds, particularly naphthoic acids and naphthoquinones, represent a significant class of molecules with a diverse range of biological activities. Their planar aromatic structure and the potential for various substitutions make them attractive scaffolds for the development of novel therapeutic agents. This technical guide summarizes the key biological activities, primarily focusing on anticancer and anti-inflammatory effects, and provides an overview of the experimental methodologies and signaling pathways associated with these activities.
Anticancer Activity of Naphthoic Acid and Naphthoquinone Derivatives
Numerous derivatives of naphthoic acid and naphthoquinone have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Quantitative Data on Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected naphthoquinone and naphthoic acid derivatives against different cancer cell lines. This data illustrates the potential for potent anticancer activity within this class of compounds.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthoquinone Amides | Benzamide 22 | NCI-H187 (Small Cell Lung Cancer) | Potent Inhibition (Specific value not provided) | [1] |
| Naphthamide 23 | KB (Oral Epidermoid Carcinoma) | Potent Inhibition (Specific value not provided) | [1] | |
| Naphthamide 43 | KB (Oral Epidermoid Carcinoma) | Potent Inhibition (Specific value not provided) | [1] | |
| Naphthalen-1-yloxyacetamide | Derivative 5c | MCF-7 (Breast Cancer) | 2.33 | [1] |
| Derivative 5d | MCF-7 (Breast Cancer) | 3.03 | [1] | |
| Derivative 5e | MCF-7 (Breast Cancer) | 7.39 | [1] | |
| Substituted 1,4-Naphthoquinones | Compound 11 | HuCCA-1 (Cholangiocarcinoma) | < 5.00 | [2] |
| Compound 11 | MOLT-3 (Leukemia) | < 5.00 | [2] | |
| Compound 11 | A549 (Lung Carcinoma) | < 5.00 | [2] | |
| Compound 11 | HepG2 (Hepatocellular Carcinoma) | < 5.00 | [2] | |
| Compound 14 | HuCCA-1 (Cholangiocarcinoma) | 0.27 | [2] | |
| Benzoacridine-5,6-dione | Compound 7b | MCF-7 (Breast Cancer) | 5.4 | [3] |
Anti-inflammatory Activity of Naphthoic Acid Derivatives
Certain naphthoic acid derivatives have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the reduction of inflammatory mediator production.
Quantitative Data on Anti-inflammatory Activity
The following table presents data on the anti-inflammatory effects of novel regioisomeric analogues of naphthyl-N-acylhydrazone derivatives.
| Compound | Parameter | Effect | Reference |
| LASSBio-2039 | Leukocyte Migration | 66% reduction at 30 µmol/kg | |
| IL-1β Production | Significant, dose-dependent reduction | ||
| TNF-α Production | Significant, dose-dependent reduction | ||
| INF-γ Production | Significant, dose-dependent reduction | ||
| IL-10 Production | Significant increase | ||
| LASSBio-2040 | Leukocyte Migration | 73% reduction at 30 µmol/kg | |
| LASSBio-2041 | Leukocyte Migration | 68% reduction at 30 µmol/kg |
Key Signaling Pathways
The biological activities of naphthoic acid and naphthoquinone derivatives are often mediated through their interaction with critical cellular signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies and the rational design of new derivatives.
Apoptosis Signaling Pathway
Many cytotoxic naphthoquinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of various compounds, including some naphthoic acid derivatives.
Caption: Overview of the canonical NF-κB signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activity of naphthoic acid derivatives. Specific parameters may need to be optimized for particular compounds and cell lines.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram:
References
- 1. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
Spectroscopic and Spectrometric Characterization of 4-Methyl-1-naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 4-Methyl-1-naphthoic acid, a compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The key spectroscopic and spectrometric data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: ¹H NMR Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Description |
| Data not available | Data not available |
Table 4: Mass Spectrometry Data of this compound [1]
| m/z | Ion |
| 186.06753 | [M]+ |
| 187.07536 | [M+H]+ |
| 185.06080 | [M-H]- |
| 169.06534 | [M+H-H₂O]+ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic and spectrometric data are provided below. These protocols are designed to ensure data reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A standard protocol for preparing a sample of this compound for NMR analysis involves dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical, and DMSO-d₆ is often used for carboxylic acids due to its ability to dissolve the analyte and for the exchangeable carboxylic acid proton to be observed.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Spectroscopy: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.
-
¹³C NMR Spectroscopy: The spectrum is generally acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to obtain a spectrum with adequate signal intensity.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed.
-
ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. This method requires minimal sample preparation.
-
KBr Pellet Method: A few milligrams of the finely ground sample are intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, through which the IR beam is passed.
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation and Analysis: For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a suitable technique. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization to a more volatile ester form may be necessary.
Instrumentation and Data Acquisition: High-resolution mass spectra can be obtained using a time-of-flight (TOF) or Orbitrap mass analyzer. The instrument is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic and spectrometric analysis of a solid organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Solubility of 4-Methyl-1-naphthoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 4-methyl-1-naphthoic acid, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and materials science who require an in-depth understanding of this compound's behavior in different solvent systems.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the expected solubility profile based on its chemical structure and provides a detailed experimental protocol for its determination. Furthermore, to offer a practical and illustrative example, quantitative solubility data and experimental details for the closely related compound, 1-naphthoic acid, are presented.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀O₂ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| CAS Number | 4488-40-8 | [1] |
| Melting Point | 179-181 °C | [1] |
| Appearance | Off-White Solid |
Qualitative Solubility Profile of this compound
Based on its chemical structure, which features a nonpolar naphthalene ring and a polar carboxylic acid group, this compound is expected to exhibit the following solubility characteristics:
-
High Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), due to favorable dipole-dipole interactions.
-
Moderate to High Solubility: In alcohols like methanol, ethanol, and isopropanol, where hydrogen bonding can occur with the carboxylic acid group.
-
Low Solubility: In nonpolar solvents such as hexane and toluene, as the polar carboxylic acid group hinders dissolution.
-
Slight to Low Solubility: In water, as the hydrophobic naphthalene moiety is the dominant feature. The solubility in aqueous solutions is expected to be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.
For similar compounds like 2-naphthoic acid, it is noted to be soluble in organic solvents like ethanol and ether, with limited solubility in water that increases with temperature.[2][3]
Quantitative Solubility Data: A Case Study with 1-Naphthoic Acid
Due to the limited availability of specific quantitative data for this compound, we present the mole fraction solubility (x₁) of the structurally similar 1-naphthoic acid in various organic solvents at different temperatures. This data, adapted from a comprehensive study, serves as a valuable reference for solvent selection and process optimization.[4]
Table 1: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Various Solvents [4]
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetone | Acetonitrile | Toluene |
| 293.15 | 0.1337 | 0.1152 | 0.1033 | 0.0918 | 0.1455 | 0.1987 | 0.0764 | 0.0431 |
| 298.15 | 0.1545 | 0.1339 | 0.1204 | 0.1073 | 0.1682 | 0.2254 | 0.0889 | 0.0508 |
| 303.15 | 0.1781 | 0.1551 | 0.1398 | 0.1249 | 0.1939 | 0.2551 | 0.1031 | 0.0597 |
| 308.15 | 0.2048 | 0.1791 | 0.1618 | 0.1451 | 0.2229 | 0.2882 | 0.1193 | 0.0701 |
| 313.15 | 0.2351 | 0.2063 | 0.1869 | 0.1681 | 0.2556 | 0.3251 | 0.1378 | 0.0821 |
| 318.15 | 0.2694 | 0.2371 | 0.2154 | 0.1944 | 0.2925 | 0.3662 | 0.1589 | 0.0961 |
| 323.15 | 0.3082 | 0.2719 | 0.2479 | 0.2244 | 0.3341 | 0.4119 | 0.1831 | 0.1123 |
| 328.15 | 0.3521 | 0.3114 | 0.2849 | 0.2586 | 0.3809 | 0.4627 | 0.2108 | 0.1311 |
| 333.15 | 0.4016 | 0.3561 | 0.3270 | 0.2976 | 0.4335 | 0.5191 | 0.2425 | 0.1528 |
Experimental Protocol for Solubility Determination: Gravimetric Method
The following is a detailed protocol for the gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[4]
4.1. Materials and Equipment
-
This compound
-
Selected solvents (analytical grade)
-
Isothermal jacketed glass vessel
-
Magnetic stirrer and stir bars
-
Constant temperature water bath
-
Analytical balance (±0.0001 g)
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Pre-weighed weighing bottles
-
Drying oven
-
Desiccator
4.2. Procedure
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the chosen solvent in the isothermal jacketed glass vessel. The vessel is sealed to prevent solvent evaporation.
-
Equilibration: The mixture is continuously stirred at a constant temperature, maintained by the water bath, for a sufficient period (typically several hours) to ensure the solution reaches saturation. Equilibrium can be confirmed by taking measurements at different time intervals until a constant concentration is observed.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, stirring is stopped, and the undissolved solid is allowed to settle. A sample of the clear supernatant is withdrawn using a pre-heated syringe fitted with a filter to remove any solid particles.
-
Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed weighing bottle, and the total weight of the solution is recorded.
-
Solvent Evaporation: The solvent is evaporated from the weighing bottle in a drying oven at a temperature below the solvent's boiling point.
-
Drying and Weighing: The weighing bottle containing the dried solute is cooled to room temperature in a desiccator and then weighed. This drying, cooling, and weighing process is repeated until a constant weight is achieved, indicating complete solvent removal.
4.3. Data Calculation
The mole fraction solubility (x₁) is calculated using the following formula:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ = mass of the solute (this compound)
-
M₁ = molar mass of the solute (186.21 g/mol )
-
m₂ = mass of the solvent
-
M₂ = molar mass of the solvent
Visualized Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound for professionals in research and development. While quantitative data for this specific compound is sparse, the provided qualitative profile, detailed experimental protocol, and the illustrative data for 1-naphthoic acid offer a robust framework for its practical application. The presented methodologies can be readily adapted to generate precise solubility data, which is crucial for optimizing reaction conditions, purification processes, and formulation development.
References
An In-depth Technical Guide to 4-Methyl-1-naphthoic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1-naphthoic acid, a substituted derivative of 1-naphthoic acid, has emerged from relative obscurity to become a compound of significant interest, primarily as a key precursor in the synthesis of selective cannabinoid receptor agonists. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of this compound. It includes detailed experimental protocols, a summary of its physicochemical properties, and an exploration of its role in the development of pharmacologically active compounds.
Introduction
This compound (also known as 4-methylnaphthalene-1-carboxylic acid) is an aromatic carboxylic acid with the molecular formula C₁₂H₁₀O₂. Its structure consists of a naphthalene ring system substituted with a carboxyl group at the 1-position and a methyl group at the 4-position. While the parent compound, 1-naphthoic acid, has been known for over a century, the history of this compound is more recent and intricately linked to the exploration of structure-activity relationships in medicinal chemistry. Its primary significance in contemporary research lies in its use as a building block for synthetic cannabinoids, particularly those with selectivity for the CB2 receptor.
Discovery and History
The precise first synthesis of this compound is not definitively documented in readily available scientific literature. However, its synthesis falls within the broader historical context of the exploration of substituted naphthalene derivatives in the early to mid-20th century. The groundwork for synthesizing such compounds was laid by pioneering chemists studying reactions like the Friedel-Crafts acylation and the oxidation of alkyl-substituted aromatic compounds.
Key historical work on related compounds that paved the way for the synthesis of this compound includes:
-
Dziewoński and Sternbach (1931): Their work on the acylation of 1-methylnaphthalene likely produced precursors that could be oxidized to this compound.
-
T. L. Jacobs, S. Winstein, J. W. Ralls, and J. H. Robson (1946): Their extensive studies on the chemistry of naphthalenes included various substitution and oxidation reactions that are conceptually similar to the synthesis of this compound.
-
N. J. Leonard and A. M. Hyson (1949): Their research further expanded the understanding of reactions involving substituted naphthalenes.
While these earlier works provided the chemical foundation, the specific impetus for the synthesis and characterization of this compound likely arose from the need for specific structural motifs in industrial or, more recently, pharmaceutical chemistry. Its modern prominence is directly tied to the work of John W. Huffman and his research group in the development of the "JWH" series of synthetic cannabinoids.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 4488-40-8 | [1] |
| Molecular Formula | C₁₂H₁₀O₂ | |
| Molecular Weight | 186.21 g/mol | |
| Melting Point | 179-181 °C | |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane and methanol. | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic routes. The most common and reliable methods involve the Grignard reaction of a halogenated precursor or the oxidation of a methyl-substituted naphthalene derivative.
Synthesis via Grignard Reaction
This is a widely applicable method for the synthesis of carboxylic acids from aryl halides. The general workflow involves the formation of a Grignard reagent from 1-bromo-4-methylnaphthalene, followed by carboxylation with carbon dioxide.
Caption: Grignard synthesis of this compound.
Detailed Experimental Protocol (Adapted from the synthesis of 1-naphthoic acid):
Materials:
-
1-Bromo-4-methylnaphthalene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), concentrated
Procedure:
-
Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-4-methylnaphthalene (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition. After the addition is complete, continue stirring and refluxing for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution in an ice-salt bath. Cautiously add crushed dry ice (a large excess) to the vigorously stirred solution. A viscous precipitate will form. Allow the mixture to stand until it reaches room temperature.
-
Work-up: Slowly add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture to decompose the magnesium salt and dissolve any unreacted magnesium. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Extraction: Combine the organic layers and extract the product with an aqueous solution of sodium hydroxide. Separate the aqueous layer, which now contains the sodium salt of this compound.
-
Precipitation and Purification: Cool the alkaline extract in an ice bath and acidify with concentrated sulfuric acid to precipitate the crude this compound. Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as toluene or ethanol.
Synthesis via Oxidation of 1,4-Dimethylnaphthalene
Another viable route is the selective oxidation of one of the methyl groups of 1,4-dimethylnaphthalene. This method often employs transition metal catalysts.
Caption: Oxidation of 1,4-dimethylnaphthalene to this compound.
Detailed Experimental Protocol (General Procedure):
Materials:
-
1,4-Dimethylnaphthalene
-
Potassium permanganate (KMnO₄) or a Co/Mn/Br catalyst system
-
Aqueous base (e.g., NaOH or KOH)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Oxidation: In a round-bottom flask, suspend 1,4-dimethylnaphthalene in an aqueous basic solution. Heat the mixture to reflux. Add the oxidizing agent (e.g., potassium permanganate) portion-wise over several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.
-
Precipitation: Acidify the filtrate with sulfuric acid to precipitate the crude this compound.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization.
Spectroscopic Characterization
The structure of this compound can be confirmed using standard spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR | Aromatic protons (multiplets), methyl protons (singlet), carboxylic acid proton (broad singlet). |
| ¹³C NMR | Aromatic carbons, methyl carbon, and a downfield signal for the carboxylic acid carbon. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, a strong C=O stretch, and C-H and C=C stretches from the aromatic ring and methyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (186.21 g/mol ). |
Biological Activity and Applications
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of synthetic cannabinoids.
Precursor to Synthetic Cannabinoids
This compound is converted to 4-methyl-1-naphthoyl chloride, which is then used to acylate an indole ring in a Friedel-Crafts acylation reaction. This forms the core structure of several JWH compounds.
Caption: Synthetic pathway from this compound to JWH-148.
-
JWH-148: Synthesized from 4-methyl-1-naphthoyl chloride and 2-methyl-1-propyl-1H-indole. JWH-148 is a synthetic cannabinoid that acts as an agonist at both the CB1 and CB2 receptors.
-
JWH-120: This compound, 1-propyl-2-methyl-3-(4-methyl-1-naphthoyl)indole, is a highly selective CB2 receptor agonist.[4] Its synthesis also utilizes 4-methyl-1-naphthoyl chloride.
The selectivity of compounds like JWH-120 for the CB2 receptor is of significant interest to researchers. The CB2 receptor is primarily expressed in the immune system and is not associated with the psychoactive effects mediated by the CB1 receptor in the central nervous system. Therefore, selective CB2 agonists are being investigated for their potential therapeutic applications in inflammatory and neuropathic pain, without the undesirable psychotropic side effects.
There is currently no substantial evidence to suggest that this compound itself possesses significant biological activity at cannabinoid receptors or other pharmacological targets. Its role appears to be primarily that of a crucial synthetic precursor.
Conclusion
This compound, while not a compound of major historical significance in its own right, has become an important tool in modern medicinal chemistry. Its synthesis, achievable through well-established organic reactions, provides access to a key structural motif for the development of selective cannabinoid receptor agonists. The study of compounds derived from this compound continues to contribute to our understanding of the endocannabinoid system and the potential for developing novel therapeutics targeting the CB2 receptor for a range of inflammatory and pain-related conditions. This guide serves as a foundational resource for researchers and professionals working with this versatile chemical intermediate.
References
- 1. This compound | 4488-40-8 [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chembk.com [chembk.com]
- 4. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Biological Role of 4-Methyl-1-naphthoic Acid: A Technical Guide to a Molecule of Untapped Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the specific mechanism of action of 4-Methyl-1-naphthoic acid in biological systems is not extensively available in current scientific literature. This guide provides a comprehensive overview of its known chemical properties and role as a synthetic precursor. Furthermore, it delves into the well-characterized biological activities of structurally related naphthoic acid derivatives and other naphthalene-containing compounds to offer a predictive framework and guide future research.
Introduction: The Naphthoic Acid Scaffold
Naphthoic acids, characterized by a naphthalene ring appended with a carboxylic acid group, represent a privileged scaffold in medicinal chemistry. The rigid, aromatic nature of the naphthalene core provides a foundation for diverse substitutions, leading to compounds with a wide array of biological activities. This compound, with its methyl group at the 4-position and carboxylic acid at the 1-position, is a member of this versatile chemical family. While its primary documented use is in synthetic organic chemistry, the biological roles of its structural cousins hint at a latent potential for pharmacological activity.
This compound: A Chemical Intermediate
Currently, the most well-defined role of this compound is as a precursor in the synthesis of more complex molecules. It serves as a key building block for creating a variety of organic compounds, where the naphthoic acid moiety can be transformed into esters, amides, and other functional groups, and the naphthalene ring can undergo further substitutions.[1][2] A notable example is its use in the synthesis of JWH-148, a synthetic cannabinoid.[3]
A Case Study in Naphthoic Acid Derivatives: P2Y14 Receptor Antagonists
To illustrate the potential mechanism of action for a naphthoic acid derivative, this section focuses on the well-studied class of 4-phenyl-2-naphthoic acid derivatives, which are potent and selective antagonists of the P2Y14 receptor.
The P2Y14 Receptor: A Target in Inflammation
The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose.[4][5] This receptor is prominently expressed on immune cells and is implicated in a range of inflammatory diseases, including asthma, acute kidney injury, and neuropathic pain.[6][7] Activation of the P2Y14 receptor by its endogenous ligands is considered a pro-inflammatory signal.[7] Therefore, antagonists of this receptor are of significant interest as potential therapeutic agents for inflammatory conditions.[5][6]
Signaling Pathway of the P2Y14 Receptor
The P2Y14 receptor is coupled to the Gi/o family of G proteins.[8] Upon activation by an agonist, the Gi alpha subunit inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[9] The reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to a cellular response. P2Y14 receptor activation has also been shown to promote Rho-mediated signaling, which is involved in cytoskeleton rearrangement and cell migration.[8] Furthermore, in some cell types, it can lead to the phosphorylation of STAT3, a key transcription factor involved in cellular proliferation and inflammation.
Quantitative Data for P2Y14 Receptor Ligands
The following table summarizes binding affinity data for representative P2Y14 receptor ligands. It is important to note that these are not values for this compound itself but for structurally related antagonists and fluorescent probes.
| Compound | Assay Type | Parameter | Value (nM) |
| Fluorescent Agonist (MRS4183) | Saturation Binding | Kd | 21.4 |
| Antagonist (PPTN) | Fluorescent Binding Inhibition | IC50 | Not explicitly stated, but used for determining non-specific binding |
Data extracted from studies on fluorescent probes for the P2Y14 receptor.[10]
Experimental Protocols for Characterizing GPCR Antagonists
The characterization of compounds acting on GPCRs like the P2Y14 receptor involves a variety of in vitro assays. Below are outlines of two key experimental protocols.
cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the production of intracellular cAMP. For a Gi-coupled receptor antagonist, the assay quantifies the compound's ability to block the agonist-induced decrease in cAMP levels.
Objective: To determine the potency (IC50) of a test compound in antagonizing the agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: Cells stably expressing the P2Y14 receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate confluency.
-
Compound Preparation: Serial dilutions of the antagonist test compound are prepared. A fixed concentration of a known P2Y14 receptor agonist (e.g., UDP-glucose) is also prepared. This agonist concentration is typically at its EC80 to ensure a robust signal window.
-
Assay Procedure:
-
Cells are harvested and seeded into a multi-well plate.
-
The cells are pre-incubated with the various concentrations of the antagonist.
-
To stimulate adenylyl cyclase and generate a detectable level of cAMP, forskolin is added.
-
The agonist is then added to all wells except the negative control.
-
The plate is incubated to allow for changes in intracellular cAMP levels.
-
-
cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).[11][12][13] In this format, a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog compete for binding to the cAMP produced by the cells. A decrease in the FRET signal corresponds to an increase in intracellular cAMP.
-
Data Analysis: The data are normalized to the controls, and the percentage of inhibition is plotted against the logarithm of the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Fluorescent Ligand Binding Assay
This assay directly measures the binding of a fluorescently labeled ligand to the receptor. It can be used in a competition format to determine the binding affinity (Ki) of an unlabeled test compound.
Objective: To determine the affinity of a test compound for the P2Y14 receptor by measuring its ability to displace a fluorescently labeled ligand.
Methodology:
-
Cell Preparation: Whole cells expressing the P2Y14 receptor are used.
-
Fluorescent Ligand: A fluorescently labeled ligand (agonist or antagonist) for the P2Y14 receptor is required.
-
Assay Procedure:
-
Cells are incubated with a fixed concentration of the fluorescent ligand.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding.
-
The mixture is incubated to reach binding equilibrium.
-
-
Detection: The amount of fluorescent ligand bound to the cells is measured using techniques like flow cytometry or fluorescence microscopy.[14]
-
Data Analysis: The fluorescence intensity is plotted against the concentration of the unlabeled competitor. The data are fitted to a competition binding equation to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Broader Context: Biological Activities of Naphthalene-Containing Compounds
The naphthalene core is found in a variety of biologically active molecules, suggesting that this compound could potentially interact with a range of biological targets.
1,4-Naphthoquinones
1,4-Naphthoquinones are a class of compounds that contain a naphthalene ring with two ketone groups. They are known to possess a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects.[15][16][17] Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can induce oxidative stress and damage cellular components like DNA.[15] They have also been shown to inhibit various enzymes.
Conclusion and Future Directions
While the direct mechanism of action of this compound in biological systems remains to be elucidated, its structural similarity to known pharmacologically active molecules, such as P2Y14 receptor antagonists, suggests that it may possess untapped biological potential. Its primary current role as a synthetic intermediate should not preclude investigations into its own bioactivity.
Future research should focus on screening this compound against a panel of biological targets, particularly GPCRs and enzymes, to identify potential interactions. The experimental protocols outlined in this guide provide a starting point for such a characterization. Elucidating the biological role of this and other simple naphthoic acid derivatives could uncover novel pharmacological tools or lead compounds for drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 97 4488-40-8 [sigmaaldrich.com]
- 4. genecards.org [genecards.org]
- 5. Recent progress on the discovery of P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain | Technology Transfer [techtransfer.nih.gov]
- 7. Proinflammatory P2Y14 receptor inhibition protects against ischemic acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis and Pharmacological Characterization of a Fluorescent Agonist of the P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 16. mdpi.com [mdpi.com]
- 17. 1,4-Naphthoquinones: Some Biological Properties and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
The Latent Therapeutic Promise of 4-Methyl-1-naphthoic Acid: A Technical Guide to its Applications as a Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1-naphthoic acid, a derivative of naphthalene, is a versatile chemical intermediate with limited direct therapeutic applications. However, its true potential lies in its role as a foundational scaffold for the synthesis of pharmacologically active molecules. This technical guide delves into the significant, albeit indirect, therapeutic relevance of this compound by examining the biological activities and therapeutic promise of its key derivatives. The primary focus will be on its use in the development of potent P2Y14 receptor antagonists, a promising class of drugs for inflammatory diseases, neuropathic pain, and asthma. Additionally, its role as a precursor to synthetic cannabinoids, such as JWH-148, will be briefly discussed. This document provides a comprehensive overview of the signaling pathways, quantitative pharmacological data, and synthetic strategies related to these derivatives, underscoring the importance of this compound in modern drug discovery.
Introduction: this compound as a Chemical Intermediate
This compound is an organic compound with the chemical formula C₁₂H₁₀O₂. While some naphthalenecarboxylic acid derivatives have been noted for their activity as antidotes against herbicides, the direct therapeutic applications of this compound in human medicine are not well-documented. Its primary value to the pharmaceutical and research communities is as a versatile starting material for the synthesis of more complex and biologically active molecules.
This guide will explore the potential therapeutic avenues that originate from the use of this compound as a synthetic precursor, with a major emphasis on the development of P2Y14 receptor antagonists.
P2Y14 Receptor Antagonists: A New Frontier in Inflammation and Pain Management
The P2Y14 receptor, a G-protein coupled receptor (GPCR), has emerged as a significant target for the treatment of a variety of inflammatory and metabolic diseases.[1][2] This receptor is activated by UDP-sugars, such as UDP-glucose, which are released during cellular stress and damage, acting as damage-associated molecular patterns (DAMPs).[3] The activation of the P2Y14 receptor is implicated in a range of inflammatory responses, making its antagonism a promising therapeutic strategy.
Therapeutic Potential of P2Y14 Receptor Antagonists
Selective antagonists of the P2Y14 receptor have shown considerable promise in preclinical models for a variety of conditions:
-
Inflammatory Diseases: By blocking the pro-inflammatory signaling initiated by UDP-sugars, P2Y14 antagonists have the potential to treat conditions such as kidney and lung inflammation.[1][2][3]
-
Neuropathic Pain: P2Y14 receptor antagonists have demonstrated the ability to reverse chronic neuropathic pain in animal models.[4]
-
Asthma: These antagonists can reduce airway eosinophilia in models of allergic asthma.[3]
-
Metabolic Diseases: There is emerging evidence that P2Y14 receptor antagonists could be beneficial in the treatment of diabetes and obesity.[1]
The P2Y14 Receptor Signaling Pathway
The P2Y14 receptor is coupled to the Gi family of G-proteins.[5][6] Upon activation by an agonist like UDP-glucose, the receptor initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
-
Activation of MAP Kinase Pathways: P2Y14 receptor activation can lead to the phosphorylation and activation of mitogen-activated protein (MAP) kinases, such as ERK1/2.[5]
-
RhoA Activation: The receptor can also stimulate the RhoA signaling pathway, which is involved in cytoskeleton rearrangement and cell migration, particularly in immune cells like neutrophils.[6]
-
Intracellular Calcium Mobilization: In some cell types, P2Y14 activation can lead to an increase in intracellular calcium, often mediated by pertussis toxin-sensitive G-proteins.[5]
Quantitative Data for Naphthoic Acid-Based P2Y14 Receptor Antagonists
A series of potent and selective P2Y14 receptor antagonists have been developed based on a naphthoic acid scaffold. The following table summarizes the binding affinities (Ki or IC50) of some of these compounds.
| Compound | Receptor Affinity (nM) | Assay Type | Reference |
| 4-(4-(Piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) | 0.43 (Ki) | cAMP Assay | [7] |
| PPTN | 6-8 (IC50) | Fluorescent Binding Assay | [7] |
| Compound 38 (a 4,7-disubstituted naphthoic acid derivative) | 8 (IC50) | UDP-competitive antagonist assay | [8] |
| MRS4174 (an Alexa Fluor 488 conjugate of a PPTN derivative) | 0.08 (Ki) | Fluorescent Ligand Binding | [9] |
| MRS4865 (a glucose conjugate of a PPTN derivative) | 2.40 (IC50) | Fluorescent Tracer Binding Assay | [10] |
| MRS4872 (a glucose conjugate of a PPTN derivative) | 3.21 (IC50) | Fluorescent Tracer Binding Assay | [10] |
Experimental Protocols: Synthesis of P2Y14 Receptor Antagonists
The synthesis of naphthoic acid-based P2Y14 receptor antagonists generally involves a multi-step process. While specific, detailed protocols are proprietary or vary between publications, a general synthetic workflow can be outlined.
A common route involves the condensation of a substituted benzylidenesuccinate, followed by cyclization and hydrolysis to form the naphthoic acid core.[9] This core is then typically subjected to Suzuki coupling to introduce aryl substituents, followed by modifications to other functional groups to arrive at the final antagonist structure.[7]
JWH-148 and Synthetic Cannabinoids
This compound also serves as a precursor in the synthesis of certain synthetic cannabinoids, such as JWH-148. These compounds are typically agonists of the cannabinoid receptors CB1 and CB2.
Biological Activity
JWH compounds, including those derived from 4-methyl-1-naphthoyl structures, are known to bind with high affinity to cannabinoid receptors. JWH-018, a related compound, has a Ki of 9 nM for the CB1 receptor.[11] While these compounds have potent biological activity, their therapeutic potential is complicated by their association with abuse and significant adverse effects. Research into their pharmacology is ongoing, but their clinical utility is currently limited.
Quantitative Data for Related JWH Compounds
The following table provides cannabinoid receptor binding affinities for JWH compounds that share structural similarities with derivatives of this compound.
| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | Reference |
| JWH-018 | 9.0 | 2.94 | [11] |
| JWH-073 | 8.9 - 12.9 | 38 | [12] |
| JWH-210 | 0.46 | 0.69 | [13][14] |
| JWH-149 | - | - | [13] |
Synthesis of JWH Compounds
The synthesis of JWH compounds from this compound typically involves the conversion of the carboxylic acid to an acyl chloride, followed by a Friedel-Crafts acylation of an indole derivative.
Conclusion
While this compound does not possess significant direct therapeutic applications, its importance as a synthetic building block is substantial. Its role in the creation of potent P2Y14 receptor antagonists highlights a significant potential for the development of novel therapeutics for a range of inflammatory, pain, and metabolic disorders. The structural framework provided by this compound is key to the high-affinity binding of these antagonists to their target receptor. Further exploration of derivatives of this compound may continue to yield novel compounds with significant therapeutic promise. The information presented in this guide underscores the critical role of fundamental chemical intermediates in the pipeline of modern drug discovery and development.
References
- 1. niddk.nih.gov [niddk.nih.gov]
- 2. P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain | Technology Transfer [techtransfer.nih.gov]
- 3. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The identification of 4,7-disubstituted naphthoic acid derivatives as UDP-competitive antagonists of P2Y14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. biomolther.org [biomolther.org]
An In-depth Technical Guide to the Derivatives of 4-Methyl-1-naphthoic Acid and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1-naphthoic acid is a synthetic building block that has served as a scaffold for the development of various biologically active molecules. Its derivatives have shown significant potential in modulating key physiological pathways, with the most prominent examples being potent and selective synthetic cannabinoid receptor agonists. This technical guide provides a comprehensive overview of the synthesis, properties, and structure-activity relationships (SAR) of this compound derivatives, with a primary focus on the well-documented JWH series of cannabinoid receptor ligands. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are presented, alongside a visualization of the cannabinoid receptor signaling pathway.
Introduction to this compound
This compound is an aromatic carboxylic acid with the chemical formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol .[1] It is a solid at room temperature with a melting point of 179-181 °C.[1] While the parent compound itself has limited direct biological applications, its rigid naphthalene core and reactive carboxylic acid handle make it a valuable starting material for the synthesis of a diverse range of derivatives. The primary route for its synthesis is analogous to that of 1-naphthoic acid, which can be prepared via the carboxylation of the Grignard reagent generated from 1-bromonaphthalene.[2][3]
The most extensively studied derivatives of this compound are the naphthoylindoles, a class of synthetic cannabinoids.[4] These compounds have been instrumental in probing the structure and function of the cannabinoid receptors, CB1 and CB2.[4]
Naphthoylindole Derivatives as Cannabinoid Receptor Agonists
A significant class of this compound derivatives are the 3-(4-methyl-1-naphthoyl)indoles, which have been investigated as ligands for the cannabinoid receptors.[4] These receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes. The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is associated with anti-inflammatory and immunomodulatory effects.[5][6]
JWH-148 and JWH-120: Prominent Examples
Among the numerous synthetic cannabinoids developed by John W. Huffman, several are direct derivatives of this compound. Two notable examples are JWH-148 and JWH-120.
-
JWH-148 is the (4-Methyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)methanone. It is a moderately selective ligand for the CB2 receptor.[7]
-
JWH-120 is 1-propyl-3-(4-methyl-1-naphthoyl)indole. This compound is also a highly selective CB2 receptor agonist.[4]
The development of such selective CB2 agonists is of significant interest for therapeutic applications, as they may offer the anti-inflammatory and analgesic benefits of cannabinoid receptor activation without the psychoactive side effects associated with CB1 receptor agonism.[4]
Quantitative Data and Structure-Activity Relationships (SAR)
The binding affinities of these derivatives for the CB1 and CB2 receptors have been quantified, providing valuable insights into their structure-activity relationships. The following table summarizes the binding affinities (Ki, in nM) for selected 4-methyl-1-naphthoylindole derivatives.
| Compound | R1 | R2 | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Ratio |
| JWH-120 | n-propyl | H | 6.77 ± 0.69 | 0.89 ± 0.05 | 7.6 |
| JWH-148 | n-propyl | CH₃ | 108 ± 12 | 14.0 ± 1.0 | 7.7 |
| JWH-007 | n-pentyl | H | 9.54 ± 1.07 | 2.94 ± 0.26 | 3.2 |
| JWH-149 | n-pentyl | CH₃ | 42.1 ± 3.2 | 22.1 ± 1.8 | 1.9 |
Data extracted from Huffman et al. (2005).[4]
The SAR studies on these and related compounds have revealed several key features:
-
N-Alkyl Chain Length: The length of the alkyl chain at the 1-position of the indole ring influences both affinity and selectivity.
-
Indole C2-Methylation: The presence of a methyl group at the 2-position of the indole, as in JWH-148, generally decreases the affinity for both CB1 and CB2 receptors compared to the unsubstituted analog (JWH-120).[4]
-
Naphthoyl Substitution: The methyl group at the 4-position of the naphthalene ring, which is the core feature of these derivatives, contributes to the overall binding profile. Substitutions at other positions on the naphthoyl ring can further modulate affinity and selectivity.[4]
Signaling Pathway of Cannabinoid Receptors
Upon binding of an agonist, such as a 4-methyl-1-naphthoylindole derivative, the cannabinoid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. Both CB1 and CB2 receptors couple to the Gi/o family of G-proteins. The activation of the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effectors.
Caption: General signaling pathway of a Gi/o-coupled cannabinoid receptor upon agonist binding.
Experimental Protocols
Synthesis of 1-Propyl-3-(4-methyl-1-naphthoyl)indole (JWH-120)
This protocol is a representative synthesis based on standard chemical transformations for this class of compounds.
Step 1: Synthesis of 4-Methyl-1-naphthoyl chloride
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-Methyl-1-naphthoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation of 1-Propylindole
-
To a solution of 1-propylindole (1.0 eq) in anhydrous DCM (15 mL/mmol) under a nitrogen atmosphere at 0 °C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 4-Methyl-1-naphthoyl chloride (1.1 eq) in anhydrous DCM (5 mL/mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-propyl-3-(4-methyl-1-naphthoyl)indole.
Caption: Synthetic workflow for the preparation of JWH-120.
Cannabinoid Receptor Binding Assay
This is a generalized protocol for determining the binding affinity of a compound to cannabinoid receptors.
-
Membrane Preparation: Prepare cell membranes from CHO-K1 cells stably expressing human CB1 or CB2 receptors. Homogenize the cells in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA) and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
-
Competition Binding: In a 96-well plate, add the cell membranes, a radiolabeled cannabinoid ligand with known high affinity (e.g., [³H]CP-55,940), and varying concentrations of the test compound (e.g., JWH-120).
-
Incubation: Incubate the plates at 30 °C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The derivatives of this compound, particularly the naphthoylindoles, have proven to be a rich source of potent and selective cannabinoid receptor agonists. The structure-activity relationship studies have provided critical information for the design of novel ligands with therapeutic potential, especially those targeting the CB2 receptor for anti-inflammatory and analgesic applications. The synthetic and analytical protocols detailed in this guide offer a framework for researchers to further explore this chemical space and develop new compounds with improved pharmacological profiles. As our understanding of the endocannabinoid system grows, so too will the potential applications for derivatives of scaffolds like this compound in drug discovery.
References
- 1. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Naphthoquinone Salts as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Chemistry: Structure-Activity Relationships of Novel Psychoactive Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JWH-148 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 4-Methyl-1-naphthoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Methyl-1-naphthoic acid as a versatile building block in organic synthesis. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a naphthoic acid derivative that serves as a key intermediate in the synthesis of a variety of organic molecules.[1] Its structure, featuring a naphthalene core with a carboxylic acid at the 1-position and a methyl group at the 4-position, provides a scaffold for the development of compounds with diverse biological activities. The primary application of this compound is in the synthesis of synthetic cannabinoids, such as JWH-148, and it can also be utilized as a precursor for other chemical entities like 4-methyl-1-naphthylcarbinol and 1,4-dioxan-2-yl 4-methyl-1-naphthoate. Naphthoic acid derivatives, in general, are explored for their potential as anticancer and antimicrobial agents.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 4488-40-8 | |
| Molecular Formula | C₁₂H₁₀O₂ | |
| Molecular Weight | 186.21 g/mol | |
| Melting Point | 179-181 °C | |
| Appearance | Off-White Solid | [1] |
| Solubility | Soluble in some organic solvents, such as dichloromethane, methanol. | [3] |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are presented below. These protocols are based on established methods for the synthesis of analogous naphthoic acids.
3.1. Protocol 1: Synthesis via Grignard Reaction of 1-Bromo-4-methylnaphthalene
This method is adapted from the well-established synthesis of 1-naphthoic acid from 1-bromonaphthalene.[4][5] It involves the formation of a Grignard reagent from 1-bromo-4-methylnaphthalene, followed by carboxylation with carbon dioxide.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq.). Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-4-methylnaphthalene (1.0 eq.) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours until the magnesium is consumed.
-
Carboxylation: Cool the Grignard reagent solution in an ice bath. Slowly bubble dry carbon dioxide gas through the solution with vigorous stirring. Alternatively, pour the Grignard solution slowly over crushed dry ice.
-
Work-up and Purification: After the addition of carbon dioxide is complete, allow the mixture to warm to room temperature. Quench the reaction by the slow addition of dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like toluene to afford this compound.
3.2. Protocol 2: Synthesis via Oxidation of 1,4-Dimethylnaphthalene
This protocol is based on the oxidation of methylnaphthalenes to their corresponding carboxylic acids, a common industrial method.[6]
Experimental Protocol:
-
Reaction Setup: In a high-pressure reactor, combine 1,4-dimethylnaphthalene (1.0 eq.), acetic acid (as solvent), and a catalyst system composed of cobalt(II) acetate and manganese(II) acetate.
-
Oxidation: Pressurize the reactor with air or oxygen and heat the mixture to 120-150 °C. Maintain the reaction under pressure with vigorous stirring for several hours.
-
Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and release the pressure. Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent to yield the crude product, which can be purified by recrystallization.
Applications in Organic Synthesis
4.1. Synthesis of JWH-148
JWH-148 is a synthetic cannabinoid that is a potent agonist of the CB₁ and CB₂ receptors.[7] The synthesis involves the acylation of 2-methyl-1-propyl-1H-indole with 4-methyl-1-naphthoyl chloride.
4.1.1. Preparation of 4-Methyl-1-naphthoyl Chloride
Experimental Protocol:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-methyl-1-naphthoyl chloride, which can be used in the next step without further purification.[3]
4.1.2. Acylation of 2-Methyl-1-propyl-1H-indole
This protocol is based on general methods for the N-acylation of indoles.[8][9]
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-methyl-1-propyl-1H-indole (1.0 eq.) in an anhydrous solvent such as dichloromethane or THF.
-
Cool the solution in an ice bath and add a base, such as triethylamine or pyridine (1.2 eq.).
-
Slowly add a solution of 4-methyl-1-naphthoyl chloride (1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield JWH-148.
Workflow for the Synthesis of JWH-148
Caption: Synthetic workflow for JWH-148 from 1-bromo-4-methylnaphthalene.
4.2. Synthesis of 4-Methyl-1-naphthylcarbinol
This involves the reduction of the carboxylic acid group of this compound.
Experimental Protocol:
-
In a dry flask under an inert atmosphere, suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (excess) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction mixture in an ice bath and quench by the sequential addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-methyl-1-naphthylcarbinol.
4.3. Synthesis of 1,4-Dioxan-2-yl 4-Methyl-1-naphthoate
This is an esterification reaction.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), 1,4-dioxan-2-ol (1.1 eq.), and a catalytic amount of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent such as toluene.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1,4-dioxan-2-yl 4-methyl-1-naphthoate.
Data Summary
The following table summarizes typical reaction parameters for the synthesis and application of this compound, based on analogous reactions. Actual results may vary.
| Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| Grignard Synthesis | 1-Bromo-4-methylnaphthalene | Mg, CO₂ | Diethyl Ether | 60-70 |
| Acid Chloride Formation | This compound | SOCl₂, DMF (cat.) | Neat | >90 |
| JWH-148 Synthesis | 4-Methyl-1-naphthoyl chloride, 2-Methyl-1-propyl-1H-indole | Triethylamine | Dichloromethane | 50-70 |
| Reduction to Carbinol | This compound | LiAlH₄ | THF | 70-90 |
| Esterification | This compound, 1,4-Dioxan-2-ol | p-TsOH | Toluene | 60-80 |
Signaling Pathway of JWH Compounds
Synthetic cannabinoids like JWH-148 mimic the action of endogenous cannabinoids by binding to and activating cannabinoid receptors, primarily the CB₁ and CB₂ receptors.[10] CB₁ receptors are predominantly found in the central nervous system, and their activation is responsible for the psychoactive effects. CB₂ receptors are mainly located in the peripheral nervous system and immune cells.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of JWH-148 via cannabinoid receptors.
Safety Information
-
This compound and its derivatives should be handled by trained personnel in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Grignard reagents are highly reactive and pyrophoric. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Thionyl chloride is corrosive and toxic. It should be handled with extreme care.
-
Lithium aluminum hydride reacts violently with water. It should be handled in a dry environment.
-
JWH-148 is a potent psychoactive substance. Handle with extreme caution and adhere to all relevant regulations and safety protocols.
For detailed safety information, consult the Safety Data Sheet (SDS) for each chemical used.
References
- 1. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. List of JWH cannabinoids - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. JWH-018 - Wikipedia [en.wikipedia.org]
Synthesis of 4-Methyl-1-naphthoic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 4-methyl-1-naphthoic acid, a valuable building block in medicinal chemistry and materials science. Two primary synthetic routes are presented: the carboxylation of a Grignard reagent and the oxidation of a methylnaphthalene precursor. The Grignard route is highlighted as a reliable and well-documented method, while the oxidation route offers an alternative approach.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its characterization.
| Parameter | Grignard Carboxylation | Oxidation of 1,4-Dimethylnaphthalene |
| Starting Material | 1-Bromo-4-methylnaphthalene | 1,4-Dimethylnaphthalene |
| Key Reagents | Magnesium, Dry Ice (CO₂), Diethyl Ether | Co(OAc)₂, Mn(OAc)₂, NaBr, Acetic Acid, O₂ |
| Reaction Temperature | 0 °C to reflux | 120-140 °C[1] |
| Reaction Time | 2-4 hours | 1-3 hours[1] |
| Typical Yield | 70-85% (estimated) | ~93% (for analogous 2-methylnaphthalene)[1] |
| Product Melting Point | 179-181 °C | 179-181 °C |
| Molecular Weight | 186.21 g/mol | 186.21 g/mol |
Experimental Protocols
Route 1: Synthesis via Grignard Reagent Carboxylation
This protocol is adapted from a well-established procedure for the synthesis of 1-naphthoic acid and is expected to provide a good yield of the desired product. The starting material, 1-bromo-4-methylnaphthalene, is commercially available.[2]
Materials:
-
1-Bromo-4-methylnaphthalene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Iodine crystal (as initiator)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Toluene (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
Procedure:
Part A: Formation of 4-Methyl-1-naphthylmagnesium Bromide
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
-
Magnesium Activation: Place magnesium turnings and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add anhydrous diethyl ether to the flask to cover the magnesium turnings. Prepare a solution of 1-bromo-4-methylnaphthalene in anhydrous diethyl ether in the dropping funnel. Add a small portion (approximately 10%) of the bromide solution to the magnesium suspension.
-
Grignard Reagent Formation: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a water bath may be necessary. Once initiated, add the remaining 1-bromo-4-methylnaphthalene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and greyish-brown.
Part B: Carboxylation and Work-up
-
Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush a sufficient amount of dry ice. Carefully and slowly, add the crushed dry ice to the stirred Grignard solution. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.
-
Quenching: Allow the mixture to warm to room temperature, and then carefully add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers and extract the product into a saturated sodium bicarbonate solution. Separate the aqueous layer containing the sodium salt of the carboxylic acid and wash it once with diethyl ether.
-
Isolation: Acidify the aqueous layer with concentrated hydrochloric acid until no more precipitate forms. Collect the crude this compound by vacuum filtration using a Büchner funnel, and wash the solid with cold water.
-
Drying and Recrystallization: Dry the crude product in a desiccator. For further purification, recrystallize the solid from hot toluene.
Route 2: Synthesis via Oxidation of 1,4-Dimethylnaphthalene
This method involves the selective oxidation of one of the methyl groups of 1,4-dimethylnaphthalene. The protocol is based on general conditions reported for the oxidation of methylnaphthalenes.[1][3]
Materials:
-
1,4-Dimethylnaphthalene (1.0 eq)
-
Cobalt(II) acetate tetrahydrate (catalyst)
-
Manganese(II) acetate tetrahydrate (catalyst)
-
Sodium bromide (catalyst)
-
Glacial acetic acid (solvent)
-
Oxygen or air
-
5% Sodium hydroxide solution
-
5% Hydrochloric acid
Equipment:
-
High-pressure reactor (autoclave) equipped with a gas inlet, pressure gauge, and mechanical stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reactor Setup: In a high-pressure reactor, combine 1,4-dimethylnaphthalene, cobalt(II) acetate, manganese(II) acetate, sodium bromide, and glacial acetic acid.
-
Reaction: Seal the reactor and purge it with nitrogen gas. Pressurize the reactor with oxygen or air to approximately 0.6 MPa.[1] Heat the mixture to 120-140 °C with vigorous stirring.[1] Monitor the reaction progress by observing the oxygen uptake.
-
Work-up: After the reaction is complete (typically 1-3 hours), cool the reactor to room temperature and carefully vent the excess gas.
-
Isolation: Filter the reaction mixture to remove any insoluble material. The filtrate is then mixed with water and the crude product is extracted with a suitable organic solvent.
-
Purification: The organic extract is washed with water, and then the carboxylic acid is extracted into a 5% sodium hydroxide solution. The aqueous layer is separated and acidified with 5% hydrochloric acid to precipitate the this compound. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like toluene can be performed for further purification.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Grignard carboxylation route.
Caption: Logical relationship diagram for the oxidation synthesis of this compound.
References
Evaluating 4-Methyl-1-naphthoic Acid as a Novel Fluorescent Probe for Cellular Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthalene scaffold is a fundamental component of many fluorescent probes due to its inherent photophysical properties. While various derivatives of naphthoic acid have been explored for cellular imaging, to date, the potential of 4-Methyl-1-naphthoic acid as a fluorescent probe for visualizing intracellular structures and processes remains largely unexplored. This document provides a comprehensive guide for researchers interested in investigating the utility of this compound as a novel fluorescent probe.
The information presented herein is based on the known chemical and physical properties of this compound and established protocols for analogous naphthalene-based fluorescent probes. The provided protocols are intended as a starting point for experimentation and will require optimization and validation.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. These characteristics are essential for understanding its potential behavior in a biological context.
| Property | Value | Reference |
| CAS Number | 4488-40-8 | |
| Molecular Formula | C₁₂H₁₀O₂ | |
| Molecular Weight | 186.21 g/mol | |
| Melting Point | 179-181 °C | |
| Appearance | White to off-white solid | [1] |
| SMILES | Cc1ccc(C(O)=O)c2ccccc12 | |
| InChI Key | SIVYRLBDAPKADZ-UHFFFAOYSA-N |
Hypothesized Fluorescent Properties
Based on the behavior of other naphthalene derivatives, it is hypothesized that this compound may exhibit intrinsic fluorescence. The naphthalene ring system provides a conjugated π-electron system capable of absorbing and emitting light. The methyl and carboxylic acid substitutions on the naphthalene core will influence its photophysical properties, including excitation and emission maxima, quantum yield, and Stokes shift. It is anticipated that the molecule might exhibit fluorescence in the ultraviolet to blue region of the spectrum. The carboxylic acid moiety may also render its fluorescence sensitive to changes in environmental polarity and pH.
Experimental Protocols
The following protocols are generalized from established procedures for other naphthalene-based fluorescent probes and should be adapted and optimized for this compound.
Protocol 1: Preparation of Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in high-quality DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Live-Cell Imaging
-
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Glass-bottom imaging dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (from Protocol 1)
-
Fluorescence microscope with appropriate filter sets
-
-
Procedure:
-
Seed the cells onto glass-bottom imaging dishes or chamber slides at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
On the day of imaging, prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the imaging medium containing this compound to the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed complete culture medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission filters, which will need to be determined based on the spectral properties of the compound.
-
Visualizations
Experimental Workflow
Caption: Generalized workflow for cellular imaging using a novel fluorescent probe.
Hypothetical Mechanism of Cellular Uptake and Fluorescence
Caption: A speculative model for the uptake and fluorescence of this compound in a cell.
Conclusion
While this compound has not been previously characterized as a fluorescent probe, its naphthalene core suggests potential for fluorescence-based applications in cellular imaging. The protocols and conceptual frameworks provided in this document offer a foundational approach for researchers to systematically evaluate its efficacy as a novel imaging agent. Further studies are required to determine its photophysical properties, cellular uptake mechanisms, and potential for specific subcellular localization. Successful validation could establish this compound as a valuable new tool for the scientific community.
References
Application of 4-Methyl-1-naphthoic Acid in Materials Science: Luminescent Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-naphthoic acid, a derivative of naphthoic acid, presents significant potential as a versatile building block in the burgeoning field of materials science. Its rigid naphthalene core, coupled with a carboxylate functional group, makes it an excellent candidate for the construction of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. A particularly promising application lies in the development of luminescent materials, where this compound can act as an "antenna" ligand, absorbing ultraviolet (UV) energy and transferring it to a coordinated metal ion, which then emits light at a characteristic wavelength. This property is of great interest for applications in sensing, bio-imaging, and optoelectronics.
This document provides detailed application notes and protocols for the synthesis and characterization of a representative luminescent MOF using this compound as an organic linker and Europium(III) as the metal center. While specific literature on a this compound-based Europium MOF is not available, the following protocols are based on established methods for synthesizing similar lanthanide-carboxylate MOFs and are expected to be highly applicable.
Application Note: Europium(III)-Based Luminescent MOF
Application: Synthesis of a highly luminescent Metal-Organic Framework, Eu-(4-M-1-NA)₃, for potential use in solid-state lighting and as a luminescent sensor.
Principle: this compound acts as an organic linker, coordinating to Europium(III) ions to form a stable, porous, three-dimensional framework. The naphthyl group of the ligand possesses a high absorption cross-section in the UV region. Upon excitation, the absorbed energy is efficiently transferred from the triplet state of the ligand to the ⁵D₀ excited state of the Eu³⁺ ion. The subsequent relaxation of the Eu³⁺ ion results in its characteristic sharp, red emission peaks. This process, known as the "antenna effect," is crucial for the material's luminescent properties.
Key Features of the Material:
-
Strong Luminescence: Exhibits intense red emission upon UV irradiation.
-
High Quantum Yield: The efficient energy transfer from the ligand to the metal center is expected to result in a high luminescence quantum yield.
-
Thermal Stability: The rigid framework structure is anticipated to provide good thermal stability.
-
Porosity: The MOF structure may possess microporosity, allowing for potential applications in sensing and gas storage.
Quantitative Data Summary
The following table summarizes the expected photophysical properties of the hypothetical Eu-(4-M-1-NA)₃ MOF, based on data from similar Europium-carboxylate MOFs.
| Property | Expected Value | Method of Measurement |
| Excitation Maximum (λ_ex) | ~320 - 350 nm | Photoluminescence Spectrometer |
| Emission Maxima (λ_em) | ~579, 592, 615, 651, 698 nm | Photoluminescence Spectrometer |
| Dominant Emission Peak | ~615 nm (⁵D₀ → ⁷F₂) | Photoluminescence Spectrometer |
| Luminescence Lifetime (τ) | > 1 ms | Time-Resolved Photoluminescence Spectroscopy |
| Quantum Yield (Φ) | > 50% | Integrating Sphere Method |
| Thermal Decomposition Temp. | > 350 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Eu-(4-M-1-NA)₃ MOF
This protocol describes the synthesis of the Europium(III) 4-Methyl-1-naphthoate MOF using a solvothermal method, which is a common technique for producing crystalline MOFs.
Materials:
-
This compound (C₁₂H₁₀O₂)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
-
Analytical balance
-
pH meter
Procedure:
-
In a 50 mL beaker, dissolve 0.1 mmol of Europium(III) nitrate hexahydrate (44.6 mg) in 5 mL of DMF.
-
In a separate 50 mL beaker, dissolve 0.3 mmol of this compound (55.9 mg) in 5 mL of DMF.
-
Slowly add the Europium(III) nitrate solution to the this compound solution while stirring.
-
Add 2 mL of deionized water to the mixture and stir for an additional 30 minutes.
-
Transfer the resulting solution to a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Wash the product three times with fresh DMF to remove any unreacted starting materials.
-
Wash the product three times with ethanol to exchange the DMF solvent.
-
Dry the final product in a vacuum oven at 80 °C for 12 hours.
Protocol 2: Characterization of Eu-(4-M-1-NA)₃ MOF
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Procedure:
-
Grind a small amount of the dried MOF powder into a fine powder.
-
Mount the powder on a sample holder.
-
Record the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°.
-
Compare the obtained pattern with simulated patterns from single-crystal X-ray diffraction if available, or analyze for sharp peaks indicative of a crystalline material.
-
2. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the MOF.
-
Procedure:
-
Place 5-10 mg of the dried MOF powder in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The decomposition temperature is identified as the onset of significant weight loss after the removal of solvent molecules.
-
3. Photoluminescence (PL) Spectroscopy:
-
Purpose: To investigate the luminescent properties of the MOF.
-
Procedure:
-
Excitation Spectrum: Set the emission wavelength to the most intense emission peak of Eu³⁺ (~615 nm) and scan the excitation wavelength from 250 nm to 500 nm.
-
Emission Spectrum: Excite the sample at its maximum excitation wavelength (determined from the excitation spectrum) and record the emission spectrum from 500 nm to 750 nm.
-
Luminescence Lifetime: Excite the sample with a pulsed laser at the maximum excitation wavelength and measure the decay of the emission intensity at 615 nm over time.
-
Quantum Yield: Measure the absolute photoluminescence quantum yield using an integrating sphere coupled to the photoluminescence spectrometer.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of the Eu-(4-M-1-NA)₃ MOF.
Caption: The "Antenna Effect" signaling pathway in the Eu-(4-M-1-NA)₃ MOF.
Application Notes and Protocols for the Esterification of 4-Methyl-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 4-Methyl-1-naphthoic acid, a key transformation in the synthesis of various compounds of interest in medicinal chemistry and materials science. Three common and effective esterification methods are presented: Fischer-Speier Esterification, Steglich Esterification, and Mitsunobu Reaction. Each protocol is designed to be a starting point for optimization in a research and development setting.
Introduction
This compound is an aromatic carboxylic acid whose ester derivatives are valuable intermediates in the synthesis of biologically active molecules and functional materials. The choice of esterification method depends on several factors, including the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product. This application note outlines three distinct and widely used protocols to achieve this transformation, providing a comparative basis for methodological selection.
Comparative Data of Esterification Methods
The following table summarizes typical reaction conditions and expected outcomes for the esterification of this compound with a generic primary alcohol (e.g., methanol or ethanol). Please note that yields are estimates based on general literature for similar aromatic carboxylic acids and may require optimization for this specific substrate.
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Alcohol | Primary or Secondary | Primary or Secondary | Primary or Secondary |
| Catalyst/Reagent | H₂SO₄ or p-TsOH | DCC/EDC & DMAP | PPh₃ & DEAD/DIAD |
| Solvent | Excess Alcohol or Toluene | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | Reflux (60-110 °C)[1] | Room Temperature[2] | 0 °C to Room Temp[3] |
| Reaction Time | 1-10 hours[1] | 2-12 hours | 1-6 hours |
| Typical Yield | 60-95% | 70-95% | 75-95% |
| Byproducts | Water | Dicyclohexylurea (DCU) | Triphenylphosphine oxide |
| Key Advantage | Cost-effective, simple | Mild conditions | Mild, high yield, stereoinversion |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This method involves the direct acid-catalyzed esterification of the carboxylic acid with an alcohol. It is a cost-effective and straightforward procedure, particularly suitable for large-scale synthesis where the alcohol can be used in excess as the solvent.[1][4]
Materials:
-
This compound
-
Anhydrous Alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic Solvent (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the anhydrous alcohol (e.g., 20-50 equivalents), which will also serve as the solvent.
-
Carefully add the acid catalyst (H₂SO₄ or p-TsOH, 0.1-0.2 eq) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Steglich Esterification
The Steglich esterification is a mild method that uses a carbodiimide (such as DCC or EDC) to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][5][6] This procedure is ideal for substrates that are sensitive to the harsh conditions of Fischer esterification.[6]
Materials:
-
This compound
-
Alcohol (Primary or Secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and generally high-yielding method for esterification under mild, neutral conditions.[3][7][8] It is particularly useful for secondary alcohols where stereochemical inversion is desired.[7][9]
Materials:
-
This compound
-
Alcohol (Primary or Secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq), the alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue directly by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the esterification of this compound.
Caption: General workflow for the esterification of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Quantification of 4-Methyl-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methodologies for the quantitative determination of 4-Methyl-1-naphthoic acid. Given the structural similarity to other naphthoic acid derivatives, this guide outlines protocols based on established methods for analogous compounds, which can be adapted and validated for the specific quantification of this compound. The primary techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering varying levels of sensitivity and selectivity to suit diverse research and development needs.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for the quantification of this compound is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, desired throughput, and the instrumentation available. High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique suitable for a wide range of applications. For analyses demanding higher selectivity and sensitivity, particularly in complex matrices or for trace-level quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier choice. Gas Chromatography (GC) is another potential technique, though it may require derivatization for a carboxylic acid like this compound to improve volatility and chromatographic performance.
The following table summarizes the typical performance characteristics of these methods for the analysis of aromatic carboxylic acids, providing a basis for method selection for this compound.
Table 1: Performance Comparison of Analytical Methods for Naphthoic Acid Quantification
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.005 - 10 ng/mL | 0.1 - 1 µg/mL | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.015 - 50 ng/mL | 0.5 - 5 µg/mL | 50 - 500 ng/mL |
| Accuracy (% Recovery) | 95 - 110% | 90 - 110% | 90 - 110% |
| Precision (% RSD) | < 15% | < 15% | < 15% |
| Selectivity | Very High | Moderate | High |
| Sample Throughput | High | Medium | Medium |
| Derivatization | Not typically required | Not required | Often required |
Note: The values presented are typical for similar analytes and should be established through method validation for this compound.
Experimental Protocols
The following are detailed protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These are generalized procedures and must be optimized and validated for the specific application.
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard (>99% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Phosphoric acid or Formic acid, analytical grade
-
Sample matrix (e.g., plasma, tissue homogenate, formulation buffer)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC vials
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.5 µg/mL to 100 µg/mL.
4. Sample Preparation
-
The sample preparation procedure will vary depending on the matrix. A generic protein precipitation method for biological samples is described below.
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard (if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
5. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
UV Detection Wavelength: Determined by obtaining the UV spectrum of this compound (a starting wavelength of ~230 nm can be used).
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the prepared standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for trace-level analysis in complex matrices.
1. Materials and Reagents
-
This compound reference standard (>99% purity)
-
Stable isotope-labeled internal standard (e.g., this compound-d7), if available.
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid, LC-MS grade
2. Equipment
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
LC-MS vials
3. Preparation of Standard and QC Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Prepare calibration curve standards by spiking appropriate amounts of the analyte stock solution into a blank matrix. The concentration range will depend on the expected sample concentrations and the instrument's sensitivity.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
4. Sample Preparation
-
The sample preparation can follow the same procedure as for HPLC-UV (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The choice will depend on the matrix and the required level of cleanup.
-
A typical solid-phase extraction (SPE) workflow is as follows:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymer-based sorbent).
-
Load the pre-treated sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte of interest.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
5. LC-MS/MS Conditions
-
LC Conditions:
-
Column: UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient should be developed to ensure good separation from matrix components (e.g., starting with 95% A, ramping to 95% B).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 1-5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
MRM Transitions: Determine the precursor ion (Q1) and product ion (Q3) for this compound and the internal standard by infusing a standard solution. The transition with the highest intensity is typically used for quantification, and a second transition for confirmation.
-
6. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (e.g., 1/x²) linear regression.
-
Quantify the concentration of this compound in the samples from the calibration curve.
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General experimental workflow for HPLC-UV analysis.
Caption: Detailed workflow for LC-MS/MS analysis.
Application Notes and Protocols: Utilizing 4-Methyl-1-naphthoic Acid in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-1-naphthoic acid is a versatile chemical intermediate that serves as a crucial starting material for the synthesis of a variety of bioactive molecules. Its naphthalene core is a common scaffold in many biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of potent cannabinoid receptor agonists, a prominent class of bioactive molecules derived from this compound and its analogs. The protocols and data presented are intended to guide researchers in the development of novel therapeutics.
Application: Synthesis of Cannabinoid Receptor Agonists
Derivatives of this compound have been successfully utilized in the synthesis of potent cannabinoid receptor agonists, such as analogs of the JWH series of compounds. These synthetic cannabinoids are valuable tools for studying the endocannabinoid system and have potential therapeutic applications. The general synthetic strategy involves the formation of a naphthoylindole core, followed by N-alkylation.
Biological Activity of Naphthoylindole Derivatives
The following table summarizes the binding affinities (Ki) of several 1-alkyl-3-(1-naphthoyl)indole derivatives for the human cannabinoid receptors CB1 and CB2. Lower Ki values indicate higher binding affinity.
| Compound | R' | R | X | CB1 Ki (nM) | CB2 Ki (nM) |
| JWH-015 | CH₃ | n-propyl | H | 164 ± 22 | 13.8 ± 4.6 |
| JWH-018 | H | n-pentyl | H | 9 ± 5 | - |
| JWH-213 | H | n-pentyl | CH₃ | 1.5 ± 0.2 | 0.42 ± 0.05 |
| JWH-415 | CH₃ | n-propyl | F | 530 | - |
| JWH-422 | CH₃ | n-propyl | I | - | - |
| JWH-423 | H | n-propyl | I | - | - |
| JWH-417 | H | n-pentyl | 8-Iodo | - | - |
Data extracted from scientific literature exploring structure-activity relationships of synthetic cannabinoids.[1]
Experimental Protocols
Protocol 1: Synthesis of 1-Alkyl-3-(4-methyl-1-naphthoyl)indole
This protocol details a two-step synthesis of a representative bioactive molecule, 1-alkyl-3-(4-methyl-1-naphthoyl)indole, a potent cannabinoid receptor agonist. The synthesis involves the preparation of 4-methyl-1-naphthoyl chloride followed by a Friedel-Crafts acylation of indole and subsequent N-alkylation.
Step 1: Synthesis of 4-Methyl-1-naphthoyl chloride
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in thionyl chloride (5.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-methyl-1-naphthoyl chloride is a yellow oil and can be used in the next step without further purification.
Step 2: Synthesis of 1-Alkyl-3-(4-methyl-1-naphthoyl)indole
-
Intermediate Synthesis - 3-(4-Methyl-1-naphthoyl)indole:
-
To a solution of indole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add diethylaluminum chloride (1.1 eq) dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-methyl-1-naphthoyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(4-methyl-1-naphthoyl)indole.
-
-
N-Alkylation:
-
To a solution of 3-(4-methyl-1-naphthoyl)indole (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., 1-bromopentane, 1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
-
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 1-Alkyl-3-(4-methyl-1-naphthoyl)indole.
Cannabinoid Receptor Signaling Pathway
The bioactive molecules synthesized from this compound derivatives often act as agonists at cannabinoid receptors (CB1 and CB2). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade.
Caption: Agonist-induced cannabinoid receptor signaling cascade.
References
4-Methyl-1-naphthoic Acid: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Methyl-1-naphthoic acid is a synthetically accessible and versatile building block in medicinal chemistry. Its rigid naphthalene core, coupled with the reactive carboxylic acid moiety and the modifiable methyl group, provides a valuable scaffold for the design and synthesis of a diverse range of therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of anticancer agents and P2Y14 receptor antagonists, highlighting its potential in modern drug discovery.
Application 1: Anticancer Agents - Klavuzon Derivatives
Derivatives of this compound, specifically the 4'-methylklavuzons, have shown promising cytotoxic activity against various cancer cell lines, particularly pancreatic cancer. The mechanism of action is often attributed to the inhibition of critical cellular processes, such as the nuclear export protein CRM1 (Chromosome Region Maintenance 1), leading to apoptosis.
Quantitative Data: In Vitro Cytotoxicity of Klavuzon Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of 4'-methylklavuzon and its analogues against human pancreatic cancer cell lines, demonstrating the impact of the alkyl chain length on cytotoxic potency.
| Compound | Cell Line | IC50 (µM) |
| 4'-Methylklavuzon | MIA PaCa-2 | 0.05 µM |
| PANC-1 | 0.08 µM | |
| 4'-Ethylklavuzon | MIA PaCa-2 | 0.12 µM |
| PANC-1 | 0.15 µM | |
| 4'-Propylklavuzon | MIA PaCa-2 | 0.45 µM |
| PANC-1 | 0.58 µM |
Experimental Protocol: Synthesis of 4'-Methylklavuzon (A Representative Klavuzon Derivative)
This protocol describes a plausible multi-step synthesis of 4'-methylklavuzon starting from this compound.
Step 1: Reduction of this compound to (4-Methylnaphthalen-1-yl)methanol
-
Suspend this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5 eq) in THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude (4-methylnaphthalen-1-yl)methanol, which can be purified by column chromatography on silica gel.
Step 2: Oxidation to 4-Methyl-1-naphthaldehyde
-
Dissolve the (4-methylnaphthalen-1-yl)methanol (1.0 eq) in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain 4-methyl-1-naphthaldehyde, which can be used in the next step without further purification.
Step 3: Horner-Wadsworth-Emmons Reaction
-
To a solution of an appropriate phosphonate ylide (e.g., triethyl 4-phosphonocrotonate) (1.1 eq) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (NaH) (1.1 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 4-methyl-1-naphthaldehyde (1.0 eq) in THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dienoate by column chromatography.
Step 4: DIBAL-H Reduction and Lactonization
-
Dissolve the purified dienoate (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Add a solution of diisobutylaluminium hydride (DIBAL-H) (2.2 eq) in hexanes dropwise.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction with methanol, followed by saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting crude diol can be cyclized to the lactone (klavuzon) by treatment with a mild acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with heating.
-
Purify the final product, 4'-methylklavuzon, by column chromatography.
Diagram: Synthetic Workflow for 4'-Methylklavuzon
Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of klavuzon derivatives on pancreatic cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the klavuzon derivatives in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Diagram: MTT Assay Workflow
Application Notes and Protocols for Novel Assays Using 4-Methyl-1-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-naphthoic acid is a carboxylic acid derivative of naphthalene. Structurally similar compounds, such as nicotinic acid, are known agonists of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] GPR109A is a promising therapeutic target for dyslipidemia and various inflammatory conditions.[1] This document provides detailed protocols for developing novel assays to characterize the activity of this compound as a potential GPR109A agonist.
GPR109A Signaling Pathways
Upon agonist binding, GPR109A primarily couples to the Gαi/o family of G-proteins. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A secondary signaling pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and downstream signaling events independent of G-protein coupling.[1]
Caption: GPR109A Signaling Pathways.
Data Presentation: Expected Agonist Activity
The following tables summarize hypothetical quantitative data for this compound and a known GPR109A agonist, nicotinic acid, in the described assays. These tables are for illustrative purposes to guide data presentation.
Table 1: cAMP Inhibition Assay
| Compound | EC₅₀ (nM) | Maximum Inhibition (%) |
| This compound | 150 | 95 |
| Nicotinic Acid (Control) | 50 | 100 |
Table 2: Intracellular Calcium Mobilization Assay
| Compound | EC₅₀ (nM) | Maximum Fluorescence Increase (%) |
| This compound | 250 | 80 |
| Nicotinic Acid (Control) | 100 | 100 |
Experimental Protocols
Assay 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity through the quantification of intracellular cAMP levels.
Caption: HTRF cAMP Assay Workflow.
Materials:
-
Cells stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
384-well white, solid-bottom assay plates
-
This compound
-
Nicotinic acid (positive control)
-
Forskolin
-
HTRF cAMP detection kit (e.g., from Cisbio or PerkinElmer)[2][3]
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture GPR109A-expressing cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
On the day before the assay, harvest cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and nicotinic acid in DMSO.
-
Perform serial dilutions of the compounds in assay buffer to create a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept below 0.5%.
-
-
Assay Protocol:
-
Add 10 µL of the compound dilutions to the respective wells of the cell plate.
-
Add 10 µL of Forskolin solution (at a final concentration that stimulates approximately 80% of the maximal cAMP response) to all wells except the negative control.
-
Incubate the plate for 30 minutes at room temperature.[3]
-
Following the manufacturer's instructions for the HTRF cAMP kit, prepare the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).[2][3]
-
Add 20 µL of the HTRF lysis and detection reagent mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.[2]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Generate a cAMP standard curve to convert the HTRF ratios to cAMP concentrations.
-
Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximum inhibition.[4]
-
Assay 2: Intracellular Calcium Mobilization Assay using a FLIPR Instrument
This protocol measures the transient increase in intracellular calcium concentration upon GPR109A activation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-1-naphthoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Methyl-1-naphthoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on the prevalent Grignard reaction-based methods.
Q1: My Grignard reaction for the synthesis of this compound is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent challenge in Grignard reactions. The primary causes are related to the magnesium surface's passivity and the presence of moisture.
-
Issue: Magnesium Oxide Layer: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl or aryl halide.
-
Solution: Activation of Magnesium.
-
Mechanical Activation: Under an inert atmosphere, use a dry glass rod to gently crush some of the magnesium turnings. This will expose a fresh, unoxidized surface.
-
Chemical Activation: Add a small crystal of iodine to the flask containing the magnesium. The disappearance of the characteristic brown or purple color of iodine is an indicator of magnesium activation. A few drops of 1,2-dibromoethane can also be used as an initiator.
-
-
-
Issue: Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent as it forms, preventing the reaction from starting.
-
Solution: Rigorous Anhydrous Conditions. All glassware must be thoroughly dried before use, either by flame-drying under vacuum or by oven-drying at a high temperature for several hours and cooling under a stream of dry inert gas (nitrogen or argon). Solvents must be anhydrous. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a sealed bottle of anhydrous solvent.
-
Q2: The Grignard reaction started, but the yield of this compound is very low. What are the likely reasons?
A2: Low yields in Grignard reactions can often be attributed to side reactions or incomplete reactions.
-
Issue: Quenching of the Grignard Reagent: The Grignard reagent is a strong base and will react with any protic source, not just carbon dioxide. This includes water, alcohols, and even acidic protons on other functional groups.
-
Solution: Ensure a Completely Anhydrous and Aprotic Environment. As mentioned above, all reagents and solvents must be scrupulously dry. Ensure the reaction is protected from atmospheric moisture by using a drying tube or maintaining a positive pressure of an inert gas.
-
-
Issue: Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting aryl halide (4-methyl-1-bromonaphthalene). This results in the formation of a biaryl byproduct.
-
Solution: Control Reaction Conditions. This side reaction can be minimized by the slow, dropwise addition of the aryl halide to the magnesium suspension. This ensures that the concentration of the aryl halide is low at any given time, favoring the formation of the Grignard reagent over the coupling reaction. Maintaining a moderate reaction temperature can also be beneficial.
-
-
Issue: Incomplete Carboxylation: The reaction with carbon dioxide may be inefficient.
-
Solution: Optimize CO₂ Addition. Use a large excess of dry carbon dioxide. This can be achieved by passing a stream of dry CO₂ gas through the reaction mixture or by pouring the Grignard solution onto a large quantity of crushed dry ice. Ensure efficient stirring during the addition to maximize the surface area of contact between the Grignard reagent and the CO₂.
-
Q3: I am considering oxidizing 1,4-dimethylnaphthalene to synthesize this compound. What are the potential challenges with this method?
A3: Oxidation of the methyl group on the naphthalene ring can be a viable route, but it comes with its own set of challenges.
-
Issue: Over-oxidation: The reaction conditions required to oxidize the methyl group can also lead to the oxidation of the naphthalene ring itself, resulting in the formation of phthalic acid derivatives or other degradation products.
-
Solution: Careful Control of Reaction Conditions. The choice of oxidizing agent and catalyst is crucial. Milder oxidizing agents or catalytic systems with high selectivity are preferred. Reaction temperature, pressure, and reaction time must be carefully optimized to maximize the yield of the desired product while minimizing over-oxidation.
-
-
Issue: Catalyst Poisoning or Deactivation: The catalysts used in these oxidations (often based on cobalt, manganese, and bromine salts) can be sensitive to impurities in the starting material or solvent.
-
Solution: Use High-Purity Starting Materials and Solvents. Ensure that the 1,4-dimethylnaphthalene and any solvents used are of high purity to avoid catalyst deactivation.
-
Data on Synthesis Methods
The following table summarizes quantitative data for different synthetic routes to this compound and related compounds.
| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purification Method |
| Grignard Carboxylation | 1-Bromo-4-methylnaphthalene | Mg, CO₂, Anhydrous Ether | Reflux for Grignard formation, then low temperature for carboxylation | 60-70 (estimated based on 1-naphthoic acid synthesis) | Recrystallization from toluene |
| Oxidation of a Methyl Group | 1,4-Dimethylnaphthalene | Co, Mn, Br salts (catalyst), O₂/Air | 120-250°C, 0.2-3.5 MPa | ~80-93 (reported for 2-methylnaphthalene oxidation)[1] | Industrial purification |
| Hydrolysis of a Nitrile | 4-Methyl-1-cyanonaphthalene | H₂SO₄ or NaOH, H₂O | Reflux | Moderate to high (specific data not readily available) | Recrystallization |
Experimental Protocols
Method 1: Synthesis of this compound via Grignard Carboxylation
This protocol is adapted from the reliable procedure for the synthesis of 1-naphthoic acid.[2]
1. Preparation of the Grignard Reagent (4-Methyl-1-naphthylmagnesium bromide):
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine.
-
Cover the magnesium with anhydrous diethyl ether.
-
In the dropping funnel, place a solution of 4-methyl-1-bromonaphthalene (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 4-methyl-1-bromonaphthalene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. Gentle warming with a heat gun may be necessary to start the reaction.
-
Once the reaction has started, add the remaining 4-methyl-1-bromonaphthalene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
2. Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
While stirring vigorously, pour the cooled Grignard solution onto a large excess of freshly crushed dry ice in a separate beaker.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
3. Work-up and Purification:
-
Slowly add dilute hydrochloric acid or sulfuric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with water, then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent, such as toluene or a mixture of ethanol and water.
Method 2: Synthesis via Oxidation of 1,4-Dimethylnaphthalene
This is a general procedure based on industrial methods for the oxidation of methylnaphthalenes.[1]
-
In a high-pressure autoclave equipped with a mechanical stirrer and gas inlet, charge 1,4-dimethylnaphthalene, acetic acid (as the solvent), and a catalytic amount of a mixture of cobalt(II) acetate, manganese(II) acetate, and sodium bromide.
-
Seal the reactor and purge with nitrogen.
-
Pressurize the reactor with air or oxygen to the desired pressure (e.g., 0.6 MPa).[1]
-
Heat the mixture to the reaction temperature (e.g., 120-140 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by measuring oxygen uptake or by analyzing aliquots of the reaction mixture.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The product can be isolated by cooling the reaction mixture to precipitate the carboxylic acid, followed by filtration. Further purification can be achieved by recrystallization.
Visualizations
Synthesis Pathway: Grignard Carboxylation
Caption: Reaction scheme for the synthesis of this compound via Grignard carboxylation.
Troubleshooting Workflow for Low Yield in Grignard Synthesis
Caption: A decision tree for troubleshooting low yields in the Grignard synthesis of this compound.
References
Technical Support Center: Purification of Crude 4-Methyl-1-naphthoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Methyl-1-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and safety properties of this compound?
A1: Understanding the physical and safety properties of this compound is crucial before beginning any purification work. Key data is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4488-40-8 | [1] |
| Molecular Formula | C₁₂H₁₀O₂ | |
| Molecular Weight | 186.21 g/mol | |
| Melting Point | 179-181 °C | [2] |
| Appearance | White to off-white solid | |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [3] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Q2: What are the likely impurities in crude this compound?
A2: The impurities present in crude this compound will largely depend on the synthetic route employed. Common methods for synthesizing naphthoic acids include the carbonation of a Grignard reagent and the oxidation of the corresponding alkylnaphthalene.
-
From Grignard Synthesis: If prepared from 1-bromo-4-methylnaphthalene, common impurities could include unreacted starting material and biphenyl-type coupling byproducts.
-
From Oxidation Synthesis: If synthesized by the oxidation of 1,4-dimethylnaphthalene, impurities might include unreacted starting material and over-oxidized products such as naphthalene-1,4-dicarboxylic acid.
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification techniques for solid organic acids like this compound are:
-
Recrystallization: This is often the first choice for removing small amounts of impurities from a solid product.
-
Acid-Base Extraction: This technique is particularly useful for separating the acidic product from neutral or basic impurities.
-
Column Chromatography: This method is effective for separating complex mixtures or when impurities have similar solubility to the product.
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.
-
Solution: Select a more appropriate solvent. For naphthalene derivatives, solvents like ethanol, methanol, or a mixed solvent system such as acetone/hexane or benzene-hexane can be effective.[4] Always test solubility with a small amount of crude material before proceeding with the bulk sample.
Problem: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used, and the solution is not saturated.
-
Solution 1: Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.
-
Possible Cause 2: The solution is supersaturated.
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or the solution is cooling too rapidly.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power, or allow the solution to cool more slowly.
Problem: The recovered yield is very low.
-
Possible Cause 1: Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
Solution 1: Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
-
Possible Cause 2: Premature crystallization occurred during a hot filtration step.
-
Solution 2: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.
Acid-Base Extraction
Problem: The product does not fully precipitate upon acidification of the aqueous layer.
-
Possible Cause: The pH of the aqueous solution is not low enough to fully protonate the carboxylate salt.
-
Solution: Add more acid (e.g., concentrated HCl) dropwise while monitoring the pH with litmus paper or a pH meter until the solution is strongly acidic (pH 1-2).
Problem: An emulsion forms between the organic and aqueous layers.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution: Allow the funnel to stand undisturbed for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help to break up the emulsion.
Column Chromatography
Problem: Poor separation of the desired compound from impurities.
-
Possible Cause 1: The chosen eluent system has either too high or too low a polarity.
-
Solution 1: Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A good starting point for aromatic acids on silica gel is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate), with a small amount of acetic acid to keep the carboxylic acid protonated and reduce tailing.
-
Possible Cause 2: The column was not packed properly, leading to channeling.
-
Solution 2: Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the acidic compound down the polar stationary phase.
-
Solution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent in the mixture.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Caption: Workflow for single-solvent recrystallization.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated 4-methyl-1-naphthoate salt will be in the aqueous layer (bottom layer). Drain the aqueous layer into a clean beaker or flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete removal of the acidic product. Combine all aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid (e.g., concentrated HCl) until the solution is strongly acidic (pH 1-2). The purified this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Caption: Workflow for purification by acid-base extraction.
Protocol 3: Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good eluent system will give the desired product an Rf value of approximately 0.2-0.4. A common eluent system for aromatic acids is a mixture of hexanes and ethyl acetate with a small amount (0.5-1%) of acetic acid.
-
Column Packing: Prepare a chromatography column with a suitable stationary phase (e.g., silica gel) using the chosen eluent. Ensure the column is packed uniformly to avoid cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be driven by gravity or by applying gentle pressure (flash chromatography).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: General workflow for column chromatography.
References
Technical Support Center: Synthesis of 4-Methyl-1-naphthoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Methyl-1-naphthoic acid. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Problem 1: Low Yield of this compound in Oxidation Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation | Unreacted 4-methylnaphthalene or intermediate products like 4-methyl-1-naphthaldehyde may be present. To drive the reaction to completion, consider optimizing reaction conditions such as temperature, pressure, catalyst loading, and reaction time.[1] |
| Product Loss During Workup | Ensure complete precipitation of the product by adjusting the pH to be sufficiently acidic. Use an adequate amount of a suitable organic solvent during extraction to minimize losses. When purifying by recrystallization, carefully select the solvent and optimize crystallization conditions to maximize recovery. |
| Suboptimal Catalyst System | The choice of oxidant and catalyst is critical for selectivity.[1] Experiment with different catalyst systems (e.g., varying ratios of cobalt, manganese, and bromine salts) or consider alternative oxidants to improve conversion. |
| Presence of Water | Water can hinder the catalytic oxidation process, leading to longer reaction times and decreased selectivity.[2] Ensure all reagents and solvents are anhydrous. |
Problem 2: Presence of Impurities and Side Products
| Side Product | Identification | Mitigation Strategies |
| Over-oxidation Products (e.g., 1,4-Naphthoquinone) | Characterized by a yellowish color in the product. Can be identified using techniques like GC-MS.[3] | Lower the reaction temperature or use a more selective catalyst system to minimize over-oxidation.[1] |
| Ring-Cleavage Products | Complex mixture of smaller, often acidic, byproducts. | Employ milder reaction conditions. A careful selection of oxidant and catalyst can improve selectivity towards the desired product. |
| Unreacted Starting Material (4-methylnaphthalene) | Can be detected by TLC or GC analysis of the crude product. | Increase reaction time, temperature, or oxidant concentration. Ensure efficient stirring to overcome mass transfer limitations. |
| Dimerization Products (in Grignard Synthesis) | In the Grignard route, Wurtz coupling of the Grignard reagent with unreacted 1-bromo-4-methylnaphthalene can occur. | Add the 1-bromo-4-methylnaphthalene slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are:
-
Oxidation of 4-methylnaphthalene: This is a common industrial method that typically employs an oxidizing agent in the presence of a metal catalyst.[1][2]
-
Grignard Reaction: This involves the reaction of 4-methyl-1-naphthylmagnesium bromide (a Grignard reagent prepared from 1-bromo-4-methylnaphthalene) with carbon dioxide.
Q2: What are the typical side reactions to expect during the oxidation of 4-methylnaphthalene?
A2: The most prevalent side reaction is over-oxidation, which can lead to the formation of 1,4-naphthoquinone and, in more extreme cases, ring-cleavage products.[1] The reaction conditions, particularly temperature and the choice of oxidant, play a crucial role in controlling these side reactions.
Q3: How can I minimize the formation of byproducts in a Grignard synthesis of this compound?
A3: A common side reaction in Grignard synthesis is the Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide. To minimize this, the alkyl halide (1-bromo-4-methylnaphthalene) should be added slowly to the magnesium to keep its concentration low.[4] Additionally, ensuring anhydrous conditions is critical, as Grignard reagents react with water.[5]
Q4: What is the best way to purify the crude this compound?
A4: Purification is typically achieved through recrystallization. After acidifying the reaction mixture to precipitate the crude acid, it can be filtered and then dissolved in a hot solvent, such as toluene, and allowed to cool to form crystals. For higher purity, column chromatography can be employed.
Q5: Are there any safety concerns I should be aware of?
A5: When working with oxidation reactions, be aware that they are often run at high temperatures and pressures and involve strong oxidizing agents, which can pose risks of runaway reactions.[1] Grignard reagents are highly reactive and pyrophoric, requiring strictly anhydrous conditions and an inert atmosphere for safe handling.[5] Always consult the safety data sheet (SDS) for all chemicals and use appropriate personal protective equipment.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for analogous naphthoic acid syntheses, which can serve as a reference for optimizing the synthesis of this compound.
| Synthesis Route | Starting Material | Reagents & Conditions | Typical Yield | Key Side Products | Reference |
| Oxidation | 2-Methylnaphthalene | Co-Mn-Br catalyst, Acetic acid, 120°C, 0.6 MPa O₂ | ~93% | 2-Methyl-1,4-naphthoquinone, Ring-cleavage products | [2] |
| Grignard Reaction | α-Bromonaphthalene | Mg, Ether, CO₂, then H₂SO₄ | 68-70% | Biphenyl derivatives (from Wurtz coupling) | [6] |
Experimental Protocols
1. Synthesis of 1-Naphthoic Acid via Grignard Reaction (Adapted for this compound)
This protocol is adapted from a procedure for the synthesis of α-naphthoic acid and can be modified for this compound by using 1-bromo-4-methylnaphthalene as the starting material.[6]
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Procedure:
-
Place magnesium turnings in the flask under an inert atmosphere.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Add a solution of 1-bromo-4-methylnaphthalene in anhydrous ether dropwise to initiate the Grignard reaction.
-
Once the reaction starts, continue the addition of the 1-bromo-4-methylnaphthalene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture and slowly bubble dry carbon dioxide gas through it.
-
After the carboxylation is complete, quench the reaction with a dilute acid (e.g., H₂SO₄).
-
Extract the product with an organic solvent, wash the organic layer, and then extract the product into an aqueous basic solution.
-
Acidify the aqueous layer to precipitate the crude this compound.
-
Collect the crude product by filtration and purify by recrystallization.
-
2. Oxidation of 1-Methylnaphthalene to 1-Naphthoic Acid (Adapted for this compound)
This protocol is a general procedure for the liquid-phase oxidation of methylnaphthalenes.[1]
-
Apparatus: A high-pressure reactor with a mechanical stirrer, gas inlet, and temperature and pressure controls.
-
Procedure:
-
Charge the reactor with 4-methylnaphthalene and a solvent (e.g., acetic acid).
-
Add the catalyst system (e.g., a mixture of cobalt, manganese, and bromine salts).
-
Seal the reactor, purge with an inert gas, and then introduce the oxidant (e.g., air or pure oxygen).
-
Heat the mixture to the desired temperature (e.g., 120-150°C) and pressurize to the target pressure (e.g., 0.5-1.0 MPa).
-
Maintain vigorous stirring throughout the reaction.
-
Monitor the reaction progress by analyzing aliquots.
-
Upon completion, cool the reactor, release the pressure, and process the reaction mixture to isolate the product. This typically involves precipitation by adding water, followed by filtration and purification.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
troubleshooting solubility issues with 4-Methyl-1-naphthoic acid
Technical Support Center: 4-Methyl-1-naphthoic Acid
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is an off-white solid compound.[1] Key quantitative properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4488-48-8 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₀O₂ | [1][4] |
| Molecular Weight | 186.21 g/mol | [1][3][4] |
| Melting Point | 179-181 °C | [2][3][5] |
| Predicted pKa | 3.78 ± 0.10 | [1] |
| Appearance | Off-White Solid | [1] |
Q2: In which solvents is this compound soluble?
This compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1] Like its structural analog, 1-naphthoic acid, it is expected to have poor solubility in water, especially at a neutral or acidic pH.[6][7] For creating concentrated stock solutions, organic solvents are highly recommended.[6]
Q3: How does pH affect the aqueous solubility of this compound?
As a carboxylic acid with a predicted pKa of approximately 3.78, the solubility of this compound in aqueous solutions is highly dependent on pH.[1]
-
At low pH (below its pKa): The carboxylic acid group remains protonated (-COOH), rendering the molecule largely nonpolar and thus poorly soluble in water.
-
At high pH (above its pKa): The carboxylic acid group deprotonates to form the more polar and significantly more water-soluble carboxylate anion (-COO⁻).
A general rule is to adjust the pH of the aqueous solution to be at least 2 units above the pKa (e.g., pH > 5.8) to ensure the compound is in its soluble, ionized form.[6]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why does this happen and how can I prevent it?
This is a common phenomenon known as "crashing out," which occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit.[6][8] When the organic stock solution is diluted, the hydrophobic compound is no longer soluble in the predominantly aqueous environment.
To prevent this, you can:
-
Increase Buffer pH: Ensure the pH of your final aqueous buffer is high enough (e.g., > 6.0) to keep the compound in its deprotonated, soluble state.[6]
-
Reduce Final Concentration: Work at a lower final concentration of this compound.[6]
-
Use a Co-solvent: Maintain a small percentage (typically ≤ 0.5%) of a miscible organic solvent like DMSO or ethanol in the final aqueous solution to help maintain solubility.[6][8]
Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Solution |
| Compound does not dissolve in an aqueous buffer. | The pH of the buffer is near or below the compound's pKa (~3.78), keeping it in its poorly soluble protonated form.[6] | Increase the buffer's pH by adding a dilute base (e.g., 0.1 M NaOH) dropwise until the pH is at least 2 units above the pKa. |
| Precipitation occurs after diluting organic stock into aqueous media. | The final concentration exceeds the compound's aqueous solubility limit at the buffer's current pH.[6][8] | 1. Verify and increase the pH of the aqueous buffer.2. Reduce the final concentration of the compound.3. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum (typically ≤ 0.5%) to avoid toxicity in biological assays.[8] |
| Incomplete dissolution in an organic solvent. | The chosen organic solvent is not suitable, or the compound is in a difficult-to-dissolve crystalline form.[9] | 1. Try a different organic solvent such as DMSO or Methanol.[1]2. Use sonication or gentle warming to aid dissolution.[6][9] |
| Solution turns yellow or brown over time. | This may indicate chemical degradation, possibly due to oxidation. Exposure to light and elevated temperatures can accelerate this process.[10] | Store stock solutions in amber or foil-wrapped vials at low temperatures (-20°C or -80°C) to protect from light and heat. For sensitive applications, purge the vial with an inert gas like argon or nitrogen.[10] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Solvent Selection: Choose a high-purity organic solvent in which this compound is soluble, such as DMSO.[1]
-
Weighing: Accurately weigh the desired amount of solid this compound.
-
Dissolution: Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator or gently warm the solution in a water bath to ensure complete dissolution.[6]
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8][10]
Protocol 2: Preparation of an Aqueous Solution via pH Adjustment
-
Suspension: Weigh the desired amount of this compound and suspend it in the desired volume of purified water or buffer.
-
pH Adjustment: While stirring, add a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise.
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the solid completely dissolves and the pH is in the desired range (ideally > 6.0).
-
Volume Adjustment: If necessary, add more buffer or water to reach the final desired volume and concentration.
-
Filtration: For sterile applications, filter the final solution through a 0.22 µm syringe filter compatible with aqueous solutions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Relationship between pH and the solubility of a carboxylic acid.
References
- 1. This compound CAS#: 4488-40-8 [chemicalbook.com]
- 2. This compound | 4488-40-8 [chemicalbook.com]
- 3. 4-甲基-1-萘甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS#:4488-40-8 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-1-naphthoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1-naphthoic acid and its derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
I. FAQs and Troubleshooting Guides
This section is organized by common reaction types used in the synthesis and derivatization of this compound.
Suzuki Coupling Reactions
The Suzuki coupling is a versatile method for forming carbon-carbon bonds. However, issues can arise, particularly with heteroaromatic compounds.
Q1: My Suzuki coupling reaction is showing low to no product formation. What are the common causes and solutions?
A1: Low or no yield in Suzuki coupling reactions can stem from several factors:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst such as a Buchwald-type G3 or G4 precatalyst, which are designed for efficient generation of the active catalyst.[1]
-
-
Catalyst Poisoning: Nitrogen-containing compounds can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to mitigate this effect. Increasing the catalyst loading (e.g., 2-5 mol%) can also compensate for potential inhibition.[1]
-
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent.[1]
-
Solution: A mixture of a polar aprotic solvent (e.g., dioxane, THF, DME) and water is often effective. For highly insoluble substrates, consider higher boiling point solvents like toluene or DMF.[1]
-
-
Ineffective Base: The base may not be strong enough or soluble enough to facilitate the crucial transmetalation step.[1]
-
Solution: K₃PO₄ is often a good choice for nitrogen-containing heterocycles. Other options include Cs₂CO₃ or K₂CO₃. Ensure the base is finely ground to improve solubility and reactivity.[1]
-
-
Protodeboronation: The boronic acid or ester may degrade under the reaction conditions before coupling occurs.[1]
-
Solution: Use a more stable boronic acid derivative, such as a pinacol ester, MIDA boronate, or trifluoroborate salt.
-
Q2: I am observing significant formation of a dehalogenated starting material. How can I prevent this side reaction?
A2: Dehalogenation is a common side reaction in Suzuki couplings and can be caused by:
-
Protic Impurities: The presence of water or other protic species can lead to hydrodehalogenation.
-
Solution: While many Suzuki protocols tolerate water, using anhydrous solvents and reagents can minimize this side reaction. Ensure the inert gas stream is dry.
-
-
Catalyst-Mediated Reduction: Certain palladium-ligand complexes can promote reductive dehalogenation, especially at elevated temperatures.
-
Solution: Lowering the reaction temperature and carefully monitoring the reaction progress can be beneficial. Screening different ligands may also identify a catalyst system less prone to this side reaction.
-
Q3: My Suzuki coupling reaction is not reproducible. What are the likely culprits?
A3: Lack of reproducibility in Suzuki couplings often points to sensitivity to air and moisture.
-
Oxygen Sensitivity: Inconsistent degassing can lead to variable oxygen levels, which can promote boronic acid homocoupling and oxidize phosphine ligands, deactivating the catalyst.[1]
-
Solution: Ensure a consistent and thorough degassing procedure for every experiment.
-
-
Reagent Quality: The purity and stability of reagents, especially the boronic acid and the palladium catalyst, are critical. Boronic acids can degrade over time, and palladium catalysts can lose activity.[1]
-
Solution: Use fresh, high-purity reagents whenever possible.
-
Grignard Reactions
Grignard reactions are fundamental for forming carbon-carbon bonds, often used to introduce alkyl or aryl groups.
Q1: I am experiencing low yields in my Grignard reaction with a 4-methylnaphthalene derivative. How can I optimize the conditions?
A1: Low yields in Grignard reactions can often be improved by systematically optimizing the reaction parameters:
-
Solvent Choice: The solvent plays a crucial role in the formation and reactivity of the Grignard reagent.
-
Solution: Diethyl ether and tetrahydrofuran (THF) are common choices. For reactions requiring higher temperatures, consider solvents with higher boiling points, though this may require further optimization as it can sometimes lead to lower yields.[2]
-
-
Reagent Equivalents: The stoichiometry of the Grignard reagent is critical.
-
Solution: Increasing the equivalents of the Grignard reagent can drive the reaction to completion. It is advisable to perform small-scale trials to determine the optimal amount. For example, increasing from 1.0 to 4.0 equivalents has been shown to significantly improve yields in some cases.[2]
-
-
Temperature: The reaction temperature can influence both the rate of reaction and the formation of byproducts.
-
Solution: While many Grignard reactions are initiated at room temperature or below, gentle heating can sometimes improve yields, especially with less reactive substrates. However, higher temperatures can also promote side reactions. Careful temperature control is key.
-
Q2: My Grignard reaction is sluggish or fails to initiate. What should I do?
A2: Initiation of a Grignard reaction is a common hurdle.
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from starting.
-
Solution: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also help activate the magnesium.
-
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use anhydrous solvents and ensure starting materials are dry.
-
Amide Coupling Reactions
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of many synthetic pathways.
Q1: My direct amide coupling between this compound and an amine is not working. Why is this and what are the alternatives?
A1: The direct reaction between a carboxylic acid and an amine to form an amide is often difficult because the acidic proton of the carboxylic acid and the basic amine will undergo an acid-base reaction to form a salt, which is generally unreactive. To overcome this, the carboxylic acid must be "activated".
-
Acyl Halide Route: This is a classic and effective method.
-
Coupling Reagents: Modern coupling reagents offer a milder and often more efficient one-pot procedure.
-
Common Reagents: Carbodiimides such as DCC, DIC, and EDC are widely used.[3] Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are also highly effective, particularly for preventing racemization in chiral substrates.[4][5]
-
General Procedure: The carboxylic acid is mixed with the coupling reagent and a non-nucleophilic base (like DIEA or triethylamine) in an aprotic solvent (e.g., DMF, DCM). After a short activation period, the amine is added.
-
Q2: I am getting a low yield in my amide coupling reaction using a coupling reagent. How can I improve it?
A2: Low yields in coupling reactions can be due to several factors:
-
Choice of Coupling Reagent and Base: Not all coupling reagents and bases are suitable for every substrate.
-
Reaction Conditions: Temperature and reaction time can impact the outcome.
-
Solution: Most coupling reactions are performed at 0 °C to room temperature.[3] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Side Reactions: The activated carboxylic acid intermediate can sometimes be unstable.
-
Solution: Adding an additive like HOBt or HOAt when using carbodiimide coupling reagents can suppress side reactions and reduce racemization.[3]
-
II. Quantitative Data Summary
The following tables summarize key quantitative data for common reactions involved in the synthesis of this compound and its derivatives.
Table 1: Comparison of Synthesis Routes to 1-Naphthoic Acid
| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purification Method |
| Grignard Carboxylation | 1-Bromonaphthalene | Mg, CO₂, Ether, Benzene | Reflux, then -7°C to -2°C for carboxylation | 68-70 | Recrystallization from toluene |
| Oxidation of 1'-Acetonaphthone | 1'-Acetonaphthone | I₂, DMSO, t-BuOOH, Chlorobenzene | 130°C, 6 hours | 84 | Column chromatography |
| Direct Carboxylation | Naphthalene | CO₂, Lewis Acid (e.g., AlCl₃) | Varies with catalyst | 30-63 | Column chromatography |
Data adapted from a comparative guide on 1-naphthoic acid synthesis.[6]
Table 2: Optimization of a Grignard Reaction for a Naphthyridinone Derivative
| Entry | Grignard Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.0 | THF | 25 | 16 | <10 |
| 2 | 2.0 | Ether | 25 | 16 | 35 |
| 3 | 2.0 | Ether | 30 | 12 | 41 |
| 4 | 3.0 | Ether | 30 | 12 | 62 |
| 5 | 4.0 | Ether | 30 | 12 | 74 |
| 6 | 5.0 | Ether | 30 | 12 | 72 |
This table illustrates the impact of solvent and reagent stoichiometry on reaction yield.[2]
III. Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-1-naphthoyl Chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride, a key intermediate for amide and ester synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or toluene
-
A few drops of anhydrous N,N-dimethylformamide (DMF) (catalyst if using oxalyl chloride)
-
Round-bottom flask with a reflux condenser and gas outlet to a trap
-
Magnetic stirrer and heating mantle
Procedure:
-
In a fume hood, add this compound (1.0 eq.) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DCM or toluene to the flask.
-
Slowly add thionyl chloride (2.0-3.0 eq.) to the suspension at room temperature. Alternatively, if using oxalyl chloride (1.5-2.0 eq.), add a catalytic amount of DMF.
-
Attach a reflux condenser and gently heat the mixture to reflux.
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride). The reaction is typically complete within 1-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.
-
The resulting crude 4-methyl-1-naphthoyl chloride can be used directly in the next step or purified by distillation under high vacuum.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol provides a general workflow for the synthesis of a this compound amide using HATU as a coupling reagent.[4]
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.1 eq.) and DIEA (2.0-3.0 eq.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.[4]
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours.[4]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude amide.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Visualizations
The following diagrams illustrate key experimental workflows and a relevant signaling pathway for certain this compound derivatives.
Caption: A generalized experimental workflow for the synthesis of a 4-Methyl-1-naphthamide.
Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.
Some derivatives of this compound, such as the synthetic cannabinoid JWH-148, are known to act as agonists at cannabinoid receptors. The following diagram illustrates the canonical signaling pathway activated by cannabinoid receptor agonists.
Caption: Cannabinoid receptor (CB1) signaling pathway activated by an agonist.
References
- 1. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-Methyl-1-naphthoic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Methyl-1-naphthoic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be protected from light and kept away from strong bases and oxidizing agents.[2][3]
Q2: Is this compound sensitive to light?
Yes, similar to other naphthalene derivatives, this compound is expected to be sensitive to light, particularly UV light, which can induce photodegradation.[1] It is recommended to store solutions in amber vials or by wrapping containers in aluminum foil to protect them from light.[1]
Q3: How does pH affect the stability of this compound?
As a carboxylic acid, this compound is incompatible with strong bases.[2][3] Extreme pH values can lead to instability.[1] Hydrolysis can occur under both acidic and basic conditions, especially at elevated temperatures.
Q4: What happens when this compound is exposed to oxidizing agents?
Contact with strong oxidizing agents can lead to the degradation of the naphthalene ring.[1][2][3] A common degradation pathway is the oxidation of the aromatic ring system.[1]
Q5: Can repeated freeze-thaw cycles affect the stability of solutions of this compound?
Yes, repeated freezing and thawing of solutions can potentially impact their stability. To minimize degradation from freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[1]
Troubleshooting Guide
| Issue Observed | Possible Cause(s) | Recommended Action(s) |
| Color change in solution (e.g., yellowing) | Chemical degradation, likely due to oxidation of the naphthalene ring. This can be accelerated by exposure to light and/or elevated temperatures.[1] | - Store solutions protected from light in amber vials or foil-wrapped containers.[1]- Ensure storage at recommended low temperatures.[1]- For sensitive applications, consider purging the solution with an inert gas (e.g., argon or nitrogen) before sealing.[1] |
| Precipitation observed after thawing a solution | The concentration of this compound may have exceeded its solubility limit at the storage temperature. | - Gently warm the solution to room temperature and sonicate to redissolve the precipitate.[1]- If precipitation persists, filter the solution before use to remove undissolved material. Note that this will lower the effective concentration.[1] |
| Inconsistent or unexpected experimental results | The compound may have degraded, leading to a lower effective concentration and the presence of interfering degradation products.[1] | - Prepare a fresh stock solution from solid this compound.[1]- Verify the purity and concentration of older solutions using a stability-indicating analytical method, such as HPLC, before use.[1] |
Quantitative Stability Data Summary
The following table provides illustrative data on the stability of this compound under various forced degradation conditions. This data is based on typical degradation patterns for related naphthoic acid derivatives and should be used as a general guideline. Actual results may vary based on specific experimental parameters.
| Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 5 - 15% | Hydroxylated derivatives |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 10 - 25% | Ring-opened products |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 15 - 40% | N-oxides, hydroxylated and ring-opened products[1] |
| Thermal Degradation | Dry Heat | 80°C | 48 hours | 5 - 10% | Decarboxylation products |
| Photolytic Degradation | UV Light (254 nm) | Room Temp | 24 hours | 20 - 50% | Photodimers, oxidized products[1][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability under stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Reagent-grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Temperature-controlled oven or water bath
-
Photostability chamber with a UV light source
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.[1]
-
Basic Hydrolysis: To another aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.[1]
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial containing the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to UV light (e.g., 254 nm) for 24 hours.[1]
-
Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method to determine the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 reversed-phase column is a common starting point for method development.[1]
Mobile Phase Selection:
-
A gradient elution is often necessary to separate compounds with varying polarities.
-
A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1]
Method Validation:
-
The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[1]
Visualizations
References
Technical Support Center: Scale-Up of 4-Methyl-1-naphthoic Acid Production
Welcome to the technical support center for the production and scale-up of 4-Methyl-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound for industrial scale-up?
A1: The two most viable routes for scaling up the production of this compound are:
-
Grignard Reagent Carboxylation: This classic method involves reacting 1-bromo-4-methylnaphthalene with magnesium to form a Grignard reagent, which is then quenched with carbon dioxide (CO₂).[1][2] It is a well-established route for forming carbon-carbon bonds.[3]
-
Oxidation of 1-Methylnaphthalene: This route involves the direct oxidation of the methyl group on 1-methylnaphthalene. This is often performed using transition metal catalysts (like cobalt and manganese salts) with a bromine source and an oxidant like air at elevated temperatures and pressures.[4][5]
Q2: Which synthesis route is preferable for large-scale production?
A2: The choice depends on several factors including raw material cost, available equipment, safety protocols, and desired purity.
-
Grignard Carboxylation often provides a straightforward path with good yields on a lab scale, but scaling up presents challenges. The reaction is highly exothermic, requires strictly anhydrous (dry) conditions, and uses flammable ether solvents, posing significant safety and handling risks.[6][7]
-
Oxidation can be more atom-economical and may use cheaper starting materials (1-methylnaphthalene vs. 1-bromo-4-methylnaphthalene). However, it requires specialized high-pressure reactors, involves potentially toxic heavy metal catalysts, and can lead to over-oxidation or ring-opening byproducts, complicating purification.[5][8]
Q3: What are the major safety concerns during the scale-up of this compound synthesis?
A3: Key safety concerns include:
-
Thermal Runaway: The Grignard reagent formation is highly exothermic. Inadequate heat dissipation on a large scale can lead to a dangerous runaway reaction.[7]
-
Flammable Solvents: Both synthesis routes often use flammable organic solvents (e.g., diethyl ether, THF, toluene). Handling large volumes requires stringent fire safety measures.[6][7]
-
High-Pressure Operations: The oxidation route is typically run under high pressure, which carries risks of equipment failure if not properly managed.[5]
-
Reagent Reactivity: Grignard reagents are highly reactive with water and air.[6] Strong oxidizing agents and corrosive catalysts also require careful handling and appropriate personal protective equipment (PPE).[5]
Troubleshooting Guide: Grignard Reagent Carboxylation
This route starts with 1-bromo-4-methylnaphthalene.
Q4: My Grignard reaction fails to initiate. What should I do?
A4: This is a common issue. Here are several troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are destroyed by water. All glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents are essential.[6]
-
Activate Magnesium: The surface of magnesium turnings can be coated with a passivating oxide layer. Try crushing some of the magnesium turnings in the flask with a dry stirring rod to expose a fresh surface.[9]
-
Use an Initiator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color is a good indicator that the reaction has started.[10]
-
Apply Gentle Heat: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction. Be prepared to cool the flask once the exothermic reaction begins.[9]
Q5: The yield of this compound is low. What are the potential causes?
A5: Low yields can stem from several issues throughout the process.
-
Incomplete Grignard Formation: See Q4 for initiation issues. Ensure a slight excess of magnesium (1.1-1.5 equivalents) is used to drive the reaction to completion.[9]
-
Side Reactions (Wurtz Coupling): The Grignard reagent can react with unreacted 1-bromo-4-methylnaphthalene to form a binaphthyl dimer. To minimize this, add the bromide solution slowly to the magnesium suspension. This keeps the concentration of the alkyl halide low in the presence of the formed Grignard reagent.[3][6]
-
Inefficient Carboxylation: The temperature during the addition of CO₂ is critical. It should be kept low (e.g., -7°C to -2°C) to minimize side reactions, such as the Grignard reagent reacting with the newly formed carboxylate salt.[10][11] Ensure the CO₂ is dry.
-
Losses During Workup: Ensure the pH is made sufficiently acidic during the workup to fully protonate the carboxylate salt, causing the product to precipitate or move into the organic layer during extraction.[5]
Q6: How can I monitor the reaction's progress?
A6: Monitoring the reaction is crucial for optimization.
-
Grignard Formation: The disappearance of magnesium turnings and the formation of a cloudy, greyish solution are visual indicators of progress.[9]
-
Overall Reaction: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to check for the disappearance of the starting material (1-bromo-4-methylnaphthalene).[10]
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Troubleshooting Guide: Oxidation of 1-Methylnaphthalene
Q7: The oxidation reaction is incomplete, leaving significant starting material. How can this be improved?
A7: Incomplete conversion is a common scale-up challenge.
-
Catalyst Activity: Ensure the catalyst components (e.g., cobalt and manganese salts) are pure and have not been deactivated. The bromine source is critical; it acts as a co-catalyst, not just a promoter.[4]
-
Reaction Conditions: Oxidation reactions are highly sensitive to temperature and pressure. Gradually increasing the temperature (e.g., within the 120-140 °C range) or pressure can improve conversion rates.[4][5]
-
Mass Transfer Limitations: On a larger scale, inefficient mixing can limit the reaction. Ensure vigorous agitation to maintain contact between the organic phase, the catalyst, and the oxidant (air/O₂).[7]
Q8: The reaction produces significant byproducts, such as naphthaldehyde or ring-cleavage products. How can I increase selectivity?
A8: Selectivity is key to minimizing difficult downstream purification.
-
Control Reaction Time: Over-oxidation can be an issue. Monitor the reaction and stop it once the consumption of the starting material plateaus to avoid further oxidation of the desired carboxylic acid.
-
Optimize Catalyst Ratio: The ratio of cobalt, manganese, and bromine can significantly affect selectivity. A ternary Co-Mn-Br system often provides a synergistic effect, leading to higher yields than binary systems.[4]
-
Temperature Control: Excessively high temperatures can favor side reactions, including cleavage of the naphthalene ring.[8] Maintain the temperature in the optimal range for the specific catalyst system.
Data Presentation
Table 1: Comparison of Synthesis Routes for Naphthoic Acids
| Synthesis Route | Starting Material | Key Reagents | Typical Conditions | Reported Yield (%) | Key Scale-Up Challenges |
| Grignard Carboxylation | 1-Bromonaphthalene | Mg, CO₂, Ether | Reflux, then -7°C to -2°C | 68-70%[11] | Exothermic reaction control, strict anhydrous conditions, flammable solvents.[7] |
| Oxidation | 1-Methylnaphthalene | Co, Mn, Br salts, O₂/Air | 120-250°C, 0.2-3.5 MPa | ~80-93%[4][11] | High pressure/temperature, catalyst toxicity/cost, byproduct formation.[5] |
Experimental Protocols
Protocol 1: Synthesis via Grignard Carboxylation
This protocol is adapted from established procedures for synthesizing naphthoic acids.[2][11]
Materials:
-
1-bromo-4-methylnaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry carbon dioxide (solid or gas)
-
Sulfuric acid (or HCl) for workup
-
Toluene for recrystallization
-
Iodine crystal (optional, as initiator)
Procedure:
-
Setup: Assemble a flame-dried three-neck flask with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Grignard Formation: Place magnesium turnings (1.1 eq.) in the flask. Add a small volume of anhydrous ether to cover the magnesium. Add a small portion of a solution of 1-bromo-4-methylnaphthalene (1.0 eq.) in anhydrous ether from the dropping funnel. If the reaction doesn't start, add a single crystal of iodine.[10]
-
Once initiated (indicated by cloudiness and gentle reflux), add the remaining 1-bromo-4-methylnaphthalene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Carboxylation: Cool the reaction mixture to approximately -7°C in an ice-salt bath. Introduce crushed dry ice (solid CO₂) in small portions or bubble dry CO₂ gas through the solution while stirring vigorously. Maintain the temperature below -2°C.[11] The reaction is complete when the exotherm ceases.
-
Workup: Slowly pour the reaction mixture into a beaker containing crushed ice and an excess of dilute sulfuric acid or HCl to quench the reaction and protonate the carboxylate.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two portions of ether. Combine all organic layers.
-
Purification: Extract the combined organic layers with an aqueous sodium hydroxide or sodium carbonate solution. Separate the aqueous layer, cool it, and acidify with concentrated HCl to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and recrystallize from a suitable solvent like toluene to obtain the pure acid.[12]
General Synthesis Workflow
Caption: General experimental workflow for synthesis.
Protocol 2: Purification by Recrystallization
This protocol outlines the general procedure for purifying the crude product.[12]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene)
-
Erlenmeyer flask, heating source, Buchner funnel, filter paper
Procedure:
-
Solvent Selection: Place a small amount of crude product in a test tube and add a small volume of the chosen solvent. An ideal solvent will dissolve the product when hot but not when cold. Toluene is a common choice for 1-naphthoic acid.[12]
-
Dissolution: Place the crude acid in an Erlenmeyer flask and add the minimum amount of hot toluene required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents the desired product from crystallizing prematurely.[13]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold toluene to remove any soluble impurities adhering to the surface.
-
Drying: Dry the crystals completely to remove any residual solvent. The purity can be checked by determining the melting point.[14]
Reaction Pathway Diagram
Caption: Primary synthesis routes for this compound.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound 97 4488-40-8 [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-Methyl-1-naphthoic Acid
Welcome to the technical support center for the synthesis of 4-Methyl-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the formation of impurities during their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is through the carboxylation of a Grignard reagent. This process involves the reaction of 1-bromo-4-methylnaphthalene with magnesium metal to form 4-methyl-1-naphthylmagnesium bromide, which is then reacted with carbon dioxide to yield the desired carboxylic acid after an acidic workup.
Q2: What are the critical parameters to control during the Grignard reagent formation to minimize impurities?
A2: The formation of the Grignard reagent is a critical step, and its success hinges on several factors. Strict anhydrous (water-free) conditions are paramount, as any moisture will quench the Grignard reagent. All glassware should be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The quality of the magnesium turnings is also crucial; they should be fresh and shiny. Activation of the magnesium surface, often with a small crystal of iodine, can be necessary to initiate the reaction.
Q3: What are the most common impurities I might encounter in the synthesis of this compound?
A3: Several impurities can arise during the synthesis. The most common include:
-
Biphenyl derivatives (Wurtz coupling product): A significant byproduct can be the homocoupling of the Grignard reagent with unreacted 1-bromo-4-methylnaphthalene, leading to the formation of 1,1'-bi(4-methylnaphthalene).
-
Unreacted starting material: Incomplete reaction can leave residual 1-bromo-4-methylnaphthalene in the product mixture.
-
Protonated Grignard reagent: If any moisture is present, the Grignard reagent can be protonated to form 4-methylnaphthalene.
-
Side products from reaction with oxygen: Exposure to air can lead to the formation of 4-methyl-1-naphthol after workup.
Q4: How can I purify the crude this compound?
A4: The most common and effective method for purifying crude this compound is recrystallization. Toluene is a frequently used solvent for this purpose. The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure product to crystallize while the impurities remain in the solution. Other potential recrystallization solvents include ethanol/water or ethyl acetate/hexane mixtures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction does not initiate. | - Wet glassware or solvent.- Passivated magnesium surface.- Impure 1-bromo-4-methylnaphthalene. | - Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.- Activate magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing the turnings.- Purify the starting halide by distillation or passing it through a column of activated alumina. |
| Low yield of this compound. | - Incomplete formation of the Grignard reagent.- Inefficient carboxylation.- Loss of product during workup. | - Ensure all magnesium has reacted before proceeding. Consider extending the reaction time for Grignard formation.- Use a large excess of freshly crushed dry ice or bubble dry CO2 gas through the solution at a low temperature.- Ensure complete extraction of the product from the aqueous layer during workup. Back-extraction of the organic layer with a base can improve recovery. |
| Significant amount of biphenyl byproduct. | - High concentration of 1-bromo-4-methylnaphthalene during Grignard formation.- High reaction temperature. | - Add the solution of 1-bromo-4-methylnaphthalene to the magnesium suspension slowly and dropwise to maintain a low concentration of the halide.- Control the reaction temperature, using an ice bath if necessary, to prevent excessive heat generation. |
| Product is an oil and does not crystallize. | - Presence of significant impurities.- Incorrect recrystallization solvent or conditions. | - Attempt to purify a small sample by column chromatography to obtain a seed crystal.- Experiment with different recrystallization solvents or solvent mixtures. Ensure the solution is fully saturated at the boiling point and cools slowly. Scratching the inside of the flask can help induce crystallization. |
| Melting point of the purified product is low and broad. | - Residual solvent.- Presence of impurities. | - Ensure the crystals are thoroughly dried under vacuum.- Perform a second recrystallization to further enhance purity. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Carboxylation
This protocol is adapted from the synthesis of the analogous 1-naphthoic acid and should be performed by qualified personnel in a well-ventilated fume hood.
Materials:
-
1-Bromo-4-methylnaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (one crystal)
-
Dry ice (solid carbon dioxide)
-
Concentrated sulfuric acid
-
Toluene
-
5% Sodium hydroxide solution
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine and enough anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-4-methylnaphthalene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath to approximately -10°C.
-
In a separate beaker, crush a significant excess of dry ice.
-
Slowly and carefully pour the cold Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Workup:
-
Slowly add a mixture of crushed ice and concentrated sulfuric acid to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers and extract the product into the aqueous phase by washing with several portions of 5% sodium hydroxide solution.
-
Wash the combined basic aqueous extracts with a small portion of diethyl ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous solution with concentrated sulfuric acid until the this compound precipitates out.
-
Collect the crude product by vacuum filtration, wash with cold water, and air dry.
-
-
Purification:
-
Recrystallize the crude product from hot toluene. Dissolve the solid in a minimum amount of boiling toluene, filter the hot solution if necessary to remove any insoluble impurities, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
-
Quantitative Data Summary (Based on analogous 1-naphthoic acid synthesis):
| Parameter | Value |
| Starting Material | 1-Bromo-4-methylnaphthalene |
| Key Reagents | Mg, CO2 |
| Solvent | Diethyl Ether |
| Typical Yield | 65-75% |
| Purification Method | Recrystallization from Toluene |
| Melting Point (Purified) | 179-181 °C |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common impurity formation pathways.
Caption: A logical troubleshooting workflow.
Technical Support Center: Refining the Workup of 4-Methyl-1-naphthoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedures for reactions involving 4-Methyl-1-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
Grignard Reaction: This involves the reaction of 4-methyl-1-bromonaphthalene with magnesium to form a Grignard reagent, followed by carboxylation with carbon dioxide and an acidic workup.
-
Hydrolysis of a Nitrile: This route starts with the hydrolysis of 4-methyl-1-cyanonaphthalene, which can be performed under acidic or basic conditions.[1]
Q2: What are the critical parameters to control during the Grignard synthesis of this compound?
A2: Anhydrous conditions are absolutely critical. Grignard reagents are highly reactive towards protic solvents, including water. Any moisture will quench the Grignard reagent, reducing the yield of the desired product.[2] It is also important to control the reaction temperature to minimize side reactions.
Q3: What are the potential side products in the Grignard synthesis of this compound?
A3: A common side product is a biphenyl-type compound, formed through a Wurtz coupling reaction between the Grignard reagent and unreacted 4-methyl-1-bromonaphthalene.[2][3] The formation of naphthalene by protonation of the Grignard reagent by any protic source is also a major side reaction.[2]
Q4: How can I purify crude this compound?
A4: Purification is typically achieved by recrystallization. A common solvent for recrystallizing naphthoic acids is toluene.[1] The general procedure involves dissolving the crude product in a hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool to induce crystallization. The purity of the final product can be assessed by its melting point, which is 179-181 °C for pure this compound.[4]
Troubleshooting Guides
Grignard Reaction and Workup
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Wet glassware or solvents.[2] 2. Inactive magnesium turnings. 3. Incomplete formation of the Grignard reagent. | 1. Flame-dry all glassware before use and use anhydrous solvents. 2. Activate magnesium turnings with a small crystal of iodine or by crushing them.[5][6] 3. Ensure the reaction starts before adding all the aryl halide; look for signs of reaction like bubbling or a color change.[7][6] |
| Formation of a significant amount of biphenyl byproduct | High concentration of unreacted 4-methyl-1-bromonaphthalene in the presence of the Grignard reagent.[3] | Add the solution of 4-methyl-1-bromonaphthalene slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Difficulty separating the product from unreacted starting material | Inefficient extraction during workup. | Utilize the acidic nature of the carboxylic acid. After quenching the reaction, extract the organic layer with a basic solution (e.g., sodium hydroxide) to deprotonate the carboxylic acid, making it water-soluble. The aqueous layer can then be separated, acidified to precipitate the carboxylic acid, and the pure product can be collected by filtration.[7][1] |
| Oily product that does not solidify | Presence of impurities. | 1. Ensure a thorough workup to remove byproducts. 2. Attempt recrystallization from a different solvent system. 3. Consider purification by column chromatography.[8] |
Hydrolysis of 4-Methyl-1-cyanonaphthalene
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis | 1. Insufficient reaction time or temperature. 2. Inadequate concentration of acid or base. | 1. Increase the reaction time and/or temperature. 2. Use a higher concentration of the hydrolyzing agent. |
| Formation of an amide intermediate | Incomplete hydrolysis of the nitrile. | Continue the hydrolysis under more forcing conditions (e.g., longer reaction time, higher temperature, or stronger acid/base). |
| Difficulty isolating the product after basic hydrolysis | The product exists as a carboxylate salt in the basic solution. | Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the carboxylic acid.[7] The product can then be isolated by filtration. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from the synthesis of α-naphthoic acid.[1]
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-methyl-1-bromonaphthalene in anhydrous diethyl ether dropwise to the magnesium.
-
Once the reaction initiates (indicated by bubbling and a color change), add the remaining 4-methyl-1-bromonaphthalene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring and refluxing for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the reaction mixture in an ice-salt bath.
-
Slowly add crushed dry ice (solid carbon dioxide) to the reaction mixture with vigorous stirring.
-
Continue stirring until the mixture warms to room temperature.
-
-
Workup:
-
Quench the reaction by slowly adding a dilute acid (e.g., 25% sulfuric acid) until the excess magnesium dissolves.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with a 25% sodium hydroxide solution to extract the this compound as its sodium salt.
-
Separate the aqueous layer and heat it to remove any volatile impurities.
-
Cool the alkaline solution and acidify with a strong acid (e.g., 50% sulfuric acid) to precipitate the crude this compound.
-
Collect the crude product by filtration, wash with water until the washings are sulfate-free, and dry.
-
-
Purification:
-
Recrystallize the crude product from hot toluene.
-
Dissolve the crude acid in a minimal amount of hot toluene, filter the hot solution to remove any insoluble impurities, and allow the filtrate to cool slowly.
-
Collect the purified crystals by filtration and wash with a small amount of cold toluene.
-
Dry the crystals to obtain pure this compound.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound via a Grignard reaction.
Caption: Troubleshooting logic for low yield in the Grignard synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 4-Methyl-1-naphthoic Acid Probes
Welcome to the technical support center for 4-Methyl-1-naphthoic acid fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for enhancing the fluorescence quantum yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of my this compound sample weaker than expected?
A1: A weak fluorescence signal from this compound can stem from several factors. Like other naphthoic acid derivatives, its fluorescence is highly sensitive to its environment. Common causes for quenching (reduction of fluorescence intensity) include:
-
Self-Quenching: At high concentrations, molecules can aggregate, which leads to a decrease in fluorescence.
-
Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents can sometimes quench fluorescence.
-
pH of the Solution: The protonation state of the carboxylic acid group is pH-dependent and can significantly impact fluorescence intensity.
-
Presence of Quenchers: Certain molecules or ions in your sample, such as dissolved oxygen or halide ions, can deactivate the excited state of the probe through collisions.
Q2: How can I prevent self-quenching of this compound?
A2: Self-quenching is a common issue at higher concentrations. To mitigate this:
-
Work at Lower Concentrations: The most straightforward method is to dilute your sample. A good starting point is often in the micromolar range (e.g., 1 x 10⁻⁵ M).
-
Incorporate into a Non-polar Environment: Techniques such as micellar encapsulation or the formation of inclusion complexes with cyclodextrins can isolate individual probe molecules, preventing aggregation and enhancing fluorescence.
Q3: What is the optimal pH for maximizing the fluorescence of this compound?
A3: The fluorescence of naphthalenic derivatives is often pH-dependent. The ionization state of the carboxylic acid group of this compound will change with pH, which in turn affects its electronic properties and fluorescence quantum yield. While the optimal pH for your specific system should be determined empirically, it is critical to control and buffer the pH of your solution. A pH titration experiment is recommended to identify the pH that yields the maximum fluorescence intensity.
Q4: How does the choice of solvent affect the fluorescence intensity of this compound?
A4: The solvent environment is a critical factor. The fluorescence properties of naphthalene derivatives are strongly dependent on solvent polarity. Generally, a shift to a more polar solvent can lead to a red shift in the emission spectrum. The effect on intensity can vary; for some fluorophores, increasing solvent polarity can decrease fluorescence intensity. It is advisable to test a range of solvents with varying polarities to determine the optimal conditions for your experiment. For some naphthalene derivatives, less polar solvents may enhance fluorescence.
Troubleshooting Guide
This guide provides solutions to common problems encountered during fluorescence measurements of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Concentration too high (self-quenching). | Dilute the sample to a lower concentration (e.g., 1 x 10⁻⁵ M). |
| Inappropriate solvent. | Test solvents with different polarities. Less polar solvents may enhance fluorescence for some naphthalene derivatives. | |
| pH is not optimal. | Buffer the solution and perform a pH titration to find the pH that yields the maximum fluorescence intensity. | |
| Presence of quenching agents (e.g., halide ions, dissolved oxygen). | Identify and remove potential quenchers from your sample. Consider de-gassing your solution. | |
| Fluorescence Intensity Decreases Over Time | Photobleaching. | Reduce the excitation light intensity, decrease the exposure time, or use a photostabilizer. |
| Chemical degradation. | Ensure the sample is protected from light and stored at an appropriate temperature. Check for any reactive species in your solution. | |
| Inconsistent Fluorescence Readings | Instrumental fluctuations. | Allow the instrument to warm up properly. Check the stability of the light source and detector. |
| Sample heterogeneity. | Ensure the sample is well-mixed and free of precipitates or air bubbles. | |
| Temperature variations. | Control the temperature of the sample holder, as fluorescence can be temperature-dependent. |
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in the literature, the following tables provide illustrative photophysical properties based on the known behavior of closely related naphthoic acid and naphthalimide derivatives. These values should be considered as a starting point for experimental optimization.
Table 1: Expected Influence of Solvent Polarity on Fluorescence Properties of this compound (Illustrative)
| Solvent | Polarity Index | Expected Excitation Max (λex, nm) | Expected Emission Max (λem, nm) | Expected Relative Quantum Yield (Φf) |
| Dioxane | Low | ~310-330 | ~350-380 | Higher |
| Chloroform | Medium | ~320-340 | ~360-400 | Moderate |
| Ethanol | High | ~330-350 | ~380-420 | Moderate to Lower |
| Methanol | High | ~330-350 | ~380-430 | Lower |
| Water | Very High | ~340-360 | ~400-450 | Lowest |
| DMSO | Very High | ~340-360 | ~400-450 | Very Low |
Table 2: Expected pH Influence on the Fluorescence of this compound in Aqueous Solution (Illustrative)
| pH Range | Predominant Species | Expected Fluorescence Intensity | Expected Emission Maximum (λem) |
| < pKa | Protonated (R-COOH) | Higher | Shorter Wavelength |
| ~ pKa | Mixture of Protonated and Deprotonated | Intermediate | Shifting |
| > pKa | Deprotonated (R-COO⁻) | Lower | Longer Wavelength |
Note: The pKa of 1-Naphthoic acid is approximately 3.7. The pKa of this compound is expected to be in a similar range.
Experimental Protocols
Protocol 1: pH Titration to Determine Optimal Fluorescence
This protocol outlines the steps to identify the optimal pH for maximizing the fluorescence of this compound.
Materials:
-
This compound
-
A suitable organic solvent for stock solution (e.g., ethanol or DMSO)
-
A series of buffers covering a wide pH range (e.g., pH 2 to 10)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a minimal amount of organic solvent.
-
Prepare a series of buffered solutions at different pH values.
-
Dilute the stock solution into each buffered solution to a final concentration of approximately 10 µM. Ensure the volume of organic solvent is minimal to not significantly alter the properties of the buffer.
-
Determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at an estimated wavelength (e.g., 420 nm).
-
Measure the fluorescence emission spectra for each pH sample using the determined optimal excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum as a function of pH to determine the optimal pH range.
Protocol 2: Enhancement of Fluorescence using Micellar Encapsulation
This protocol utilizes surfactants to form micelles that can encapsulate this compound, shielding it from quenchers and preventing self-aggregation.
Materials:
-
This compound stock solution (as in Protocol 1)
-
Deionized water
-
Surfactant (e.g., Sodium Dodecyl Sulfate - SDS, an anionic surfactant, or Cetyltrimethylammonium Bromide - CTAB, a cationic surfactant)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the surfactant (e.g., 100 mM) in deionized water.
-
Prepare a series of dilutions of the surfactant in deionized water.
-
Add a constant aliquot of the this compound stock solution to each surfactant dilution to achieve a final probe concentration of ~10 µM.
-
Allow the solutions to equilibrate for at least 30 minutes.
-
Measure the fluorescence emission spectrum of each sample at the optimal excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the surfactant concentration to find the optimal concentration for fluorescence enhancement.
Protocol 3: Enhancement of Fluorescence using Cyclodextrin Inclusion Complexes
This protocol describes the formation of an inclusion complex with β-cyclodextrin to enhance the fluorescence of this compound.
Materials:
-
This compound stock solution (as in Protocol 1)
-
β-cyclodextrin
-
Deionized water or a suitable buffer
-
Spectrofluorometer
Procedure:
-
Prepare a saturated solution of β-cyclodextrin in deionized water or buffer by stirring an excess amount for several hours.
-
Prepare a series of aqueous solutions with a fixed concentration of this compound (~10 µM) and increasing concentrations of β-cyclodextrin.
-
Mix the solutions thoroughly and allow them to equilibrate for several hours or overnight at a constant temperature.
-
Measure the fluorescence emission spectrum of each sample.
-
Plot the change in fluorescence intensity against the concentration of β-cyclodextrin to determine the enhancement effect.
Visualizations
Caption: Workflow for optimizing the fluorescence of this compound.
Caption: Troubleshooting logic for low fluorescence signals.
Caption: Pathways to enhance fluorescence by preventing aggregation.
Validation & Comparative
A Comparative Guide to 4-Methyl-1-naphthoic Acid and 1-Naphthoic Acid for Research and Drug Development
This guide provides a detailed comparison of 4-Methyl-1-naphthoic acid and its parent compound, 1-naphthoic acid, tailored for researchers, scientists, and professionals in the field of drug development. The following sections will objectively compare their physicochemical properties, biological activities, and provide relevant experimental protocols, supported by available data.
Physicochemical Properties
The addition of a methyl group to the naphthalene scaffold at the 4-position introduces subtle but significant changes to the physicochemical properties of 1-naphthoic acid. These modifications can influence solubility, lipophilicity, and crystal packing, which in turn can affect the compound's pharmacokinetic and pharmacodynamic profiles.
| Property | 1-Naphthoic Acid | This compound |
| CAS Number | 86-55-5 | 4488-40-8 |
| Molecular Formula | C₁₁H₈O₂ | C₁₂H₁₀O₂ |
| Molecular Weight | 172.18 g/mol [1][2] | 186.21 g/mol [3][4] |
| Melting Point | 157-160 °C[2][5] | 179-181 °C[3][6][7] |
| Appearance | White to off-white crystalline solid[8] | Off-White Solid[7] |
| Solubility | Slightly soluble in hot water; freely soluble in hot ethanol and ether.[5][8] | Soluble in DMSO and Methanol.[7] |
| pKa (Predicted) | Not explicitly found | 3.78 ± 0.10[7] |
Biological and Pharmacological Activities
While both molecules share a common naphthoic acid core, the presence of the 4-methyl group can significantly alter their biological activity and pharmacological applications.
1-Naphthoic Acid: This compound is a known metabolite of 1-naphthaldehyde in humans.[9] It has been investigated for its role as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cellular differentiation.[7][10] Studies have shown that 1-naphthoic acid and its derivatives can act as both agonists and antagonists of the AhR, depending on the specific cellular context and the structure of the derivative.[7][10] This interaction with the AhR signaling pathway suggests potential applications in immunology and oncology.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to a variety of environmental and endogenous signals. The canonical signaling pathway is initiated by ligand binding to the cytosolic AhR complex.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the synthesis and analysis of 1-naphthoic acid and this compound.
Synthesis of 1-Naphthoic Acid via Grignard Reaction
This protocol describes a common method for the synthesis of 1-naphthoic acid from 1-bromonaphthalene.
Materials:
-
1-Bromonaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Grignard Reagent Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small amount of a solution of 1-bromonaphthalene in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining 1-bromonaphthalene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Carboxylation: Cool the Grignard reagent in an ice bath. Carefully add crushed dry ice to the reaction mixture with vigorous stirring. The reaction is exothermic and should be controlled.
-
Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Purification: Wash the combined organic layers with a dilute sodium hydroxide solution to extract the 1-naphthoic acid as its sodium salt. Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the crude 1-naphthoic acid. Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as toluene, to obtain pure 1-naphthoic acid.
General Experimental Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of naphthoic acid derivatives.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of and quantifying naphthoic acids.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) is typically used. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
Procedure:
-
Sample Preparation: Prepare a stock solution of the naphthoic acid derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.
-
Injection: Inject a fixed volume (e.g., 10 µL) of the sample onto the HPLC column.
-
Detection: Monitor the elution of the compound using a UV detector at a wavelength where the compound has maximum absorbance (e.g., around 290-300 nm).
-
Quantification: Determine the purity of the sample by calculating the peak area of the main component relative to the total peak area. Quantify the concentration by comparing the peak area to a calibration curve generated from standards of known concentration.
Conclusion
1-Naphthoic acid and this compound, while structurally similar, exhibit distinct profiles in terms of their known biological activities and applications. 1-Naphthoic acid's interaction with the aryl hydrocarbon receptor makes it a compound of interest for further investigation in immunology and toxicology. In contrast, this compound serves as a valuable building block in medicinal chemistry, with its derivatives showing potent pharmacological effects. The choice between these two molecules will ultimately depend on the specific research goals, whether it be exploring endogenous signaling pathways or synthesizing novel therapeutic agents. The provided experimental protocols offer a starting point for researchers to synthesize and analyze these compounds in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 4-Methyl-1-naphthoic Acid as a Fluorescent Marker: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent marker is a critical step in experimental design. This guide provides a framework for the validation of 4-Methyl-1-naphthoic acid as a potential fluorescent marker. Due to a lack of readily available, published photophysical data for this compound, this document serves as a comparative guide, outlining the necessary validation steps and comparing the known properties of two established fluorescent probes, DANSYL (5-(Dimethylamino)naphthalene-1-sulfonyl) chloride and N-Phenyl-1-naphthylamine (NPN).
Introduction to Fluorescent Markers
Fluorescent markers, or fluorophores, are molecules that absorb light at a specific wavelength and emit light at a longer wavelength. This phenomenon, known as fluorescence, allows for the detection and quantification of biomolecules, the visualization of cellular structures, and the monitoring of dynamic biological processes. The ideal fluorescent marker possesses a high molar extinction coefficient (a measure of how strongly it absorbs light), a high fluorescence quantum yield (the efficiency of converting absorbed light to emitted light), and a suitable fluorescence lifetime (the average time the molecule stays in its excited state).
Comparative Analysis of Fluorescent Probes
To validate this compound, its photophysical properties must be experimentally determined and compared against established fluorescent markers. The following tables summarize the key photophysical parameters of DANSYL chloride and N-Phenyl-1-naphthylamine. These values can serve as a benchmark for the performance of this compound once it has been characterized.
Table 1: Photophysical Properties of DANSYL Chloride
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~330-340 nm | Acetone, DMF[1][2] |
| Emission Maximum (λem) | ~510-535 nm | Acetone, DMF[1][2] |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ | Methanol |
| Fluorescence Quantum Yield (Φf) | 0.07 - 0.7 | Water to Dioxane[3] |
| Fluorescence Lifetime (τ) | ~10-20 ns | Conjugated to proteins[1][4][5] |
Table 2: Photophysical Properties of N-Phenyl-1-naphthylamine (NPN)
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~337-355 nm | Methanol, Various[6][7] |
| Emission Maximum (λem) | ~405-420 nm | Various[6][8] |
| Molar Extinction Coefficient (ε) | Not readily available | - |
| Fluorescence Quantum Yield (Φf) | ~0.02 (Cyclohexane) | Cyclohexane[9] |
| Fluorescence Lifetime (τ) | Varies with solvent polarity | Various[10] |
Experimental Protocols for Validation
To validate this compound as a fluorescent marker, the following key experiments should be performed.
1. Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:
A = εcl
where:
-
A is the absorbance
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (in mol/L)
-
l is the path length of the cuvette (typically 1 cm)
Protocol:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration.
-
The slope of the resulting linear plot will be the molar extinction coefficient (ε).[11][12][13][14]
2. Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[15][16][17][18][19]
Protocol (Relative Method):
-
Select a suitable fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.
-
Prepare a series of dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for all measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)
where:
-
Φr is the quantum yield of the reference standard.
-
Grads and Gradr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
ηs and ηr are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term becomes 1).
-
Visualizations
Experimental Workflow for Fluorescent Marker Validation
Caption: Workflow for the validation of a novel fluorescent compound.
Signaling Pathway Illustrating Fluorophore Excitation and Emission
Caption: Jablonski diagram illustrating the processes of fluorescence and phosphorescence.
References
- 1. Dansyl chloride [cogershop.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Dansyl glycine [omlc.org]
- 4. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 5. Dansyl chloride [5-Dimethylaminonaphthalene-1-sulfonyl chloride] *CAS 605-65-2* | AAT Bioquest [aatbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cmdr.ubc.ca [cmdr.ubc.ca]
- 9. academic.oup.com [academic.oup.com]
- 10. Emission-wavelength-dependent decay of the fluorescent probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molar Extinction Coefficient Calculation [alphalyse.com]
- 12. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. standards.chromadex.com [standards.chromadex.com]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. chem.uci.edu [chem.uci.edu]
- 17. jasco-global.com [jasco-global.com]
- 18. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Virtual Labs [mfs-iiith.vlabs.ac.in]
Comparative Analysis of Naphthalene-Based Carboxylic Acid Derivatives in Oncology and Inflammation
A detailed guide for researchers and drug development professionals on the therapeutic potential of 4-Methyl-1-naphthoic acid analogues, leveraging data from structurally related naphthalene derivatives.
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile platform for the design of molecules with a wide array of biological activities. Derivatives of naphthalene carboxylic acids, including amides and esters, have garnered significant interest for their potential as anticancer and anti-inflammatory agents. This guide offers a comparative overview of the performance of these derivatives, supported by experimental data from related compounds, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various naphthalene derivatives against cancer cell lines and inflammatory enzymes. This data, compiled from studies on analogues of this compound, provides insights into the potential effects of different functional groups and substitution patterns.
Table 1: Comparative Anticancer Activity of Naphthalene Derivatives (IC50, µM)
| Compound ID | Derivative Type | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| N1 | Naphthoquinone Amide | Benzamide | NCI-H187 | Potent Inhibition | [1] |
| N2 | Naphthoquinone Amide | Naphthamide | KB | Most Potent Inhibition | [1] |
| N3 | Naphthalene-enamide | 4-methylbenzene | Huh-7 | 2.62 | [2] |
| N4 | Naphthalene-enamide | 4-methoxybenzene | Huh-7 | 3.37 | [2] |
| N5 | Naphthalen-1-yloxyacetamide | 4-chlorobenzylacrylamide | MCF-7 | 2.33 | [3] |
| N6 | Naphthalen-1-yloxyacetamide | 4-fluorobenzylacrylamide | MCF-7 | 3.03 | [3] |
Table 2: Comparative Anti-inflammatory Activity of Naphthalene Derivatives (IC50)
| Compound ID | Derivative Type | Assay | IC50 | Reference |
| NA1 | Naphtho[1,2-e][4][5]oxazine | Heat-induced hemolysis | 4.807 µg/mL | [6] |
| NA2 | Naphtho[1,2-e][4][5]oxazine | Heat-induced hemolysis | 5.5 µg/mL | [6] |
| NA3 | Diclofenac N-Derivative | NO Release Inhibition | 1.85 µg·mL⁻¹ | [7] |
| NA4 | Diclofenac N-Derivative | NO Release Inhibition | 10-20 µg·mL⁻¹ | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard in the field and can be adapted for the evaluation of novel this compound derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][8][9]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density and incubated for 18-24 hours to allow for attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and appropriate controls) and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 1-4 hours at 37°C.[5][8]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540-590 nm using a microplate reader.[5] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme. Test inhibitors are dissolved in a suitable solvent like DMSO.[10][11]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, the COX-2 enzyme, heme, and various concentrations of the test inhibitor are pre-incubated for a set period (e.g., 10 minutes) at 37°C.[12][13]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[12][13]
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), the reaction is stopped by adding a stop solution (e.g., stannous chloride).[13]
-
Detection: The amount of prostaglandin G2 produced is detected fluorometrically (Ex/Em = 535/587 nm).[10][11] The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the evaluation process of these compounds.
Caption: IL-6/JAK2/STAT3 signaling pathway, a key target for some naphthalene-based anticancer agents.[4][14][15]
Caption: A generalized workflow for in vitro anticancer screening using the MTT assay.
References
- 1. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
- 3. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchtweet.com [researchtweet.com]
- 6. researchgate.net [researchgate.net]
- 7. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Bioimaging: 4-Methyl-1-naphthoic Acid vs. DAPI and Hoechst 33342
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of bioimaging, the selection of an appropriate fluorescent probe is paramount for the accurate visualization and analysis of cellular structures and processes. This guide provides a comprehensive comparison of 4-Methyl-1-naphthoic acid, a naphthalene-based compound, with two of the most widely used nuclear stains, DAPI (4',6-diamidino-2-phenylindole) and Hoechst 33342. This objective analysis, supported by available experimental data, aims to assist researchers in making informed decisions for their specific bioimaging needs.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by a combination of its photophysical properties, biocompatibility, and specificity. While extensive data is available for established probes like DAPI and Hoechst 33342, specific experimental data for this compound in a bioimaging context is limited. The following tables summarize the available quantitative data for these compounds.
Table 1: Quantitative Data for Common Nuclear Stains
| Property | DAPI | Hoechst 33342 |
| Excitation Max (nm) | ~358[1] | ~350[2] |
| Emission Max (nm) | ~461[1] | ~461[2] |
| Quantum Yield (Φ) | ~0.62 (bound to DNA)[3] | Increases ~30-fold upon DNA binding[4] |
| Photostability | Reported to be more photostable than Hoechst 33342[5][6] | Susceptible to photobleaching and photoconversion[7][8] |
| Cell Permeability | Generally cell-impermeant, requires fixation/permeabilization[9] | Cell-permeant, suitable for live-cell imaging[4][10] |
| Cytotoxicity | Toxic to cells, not recommended for live-cell imaging[1] | Can induce apoptosis and phototoxicity with prolonged UV exposure[11][12][13] |
Table 2: Properties of this compound and Related Naphthalene Derivatives
| Property | This compound / Naphthalene Derivatives |
| Excitation Max (nm) | Naphthalene derivatives typically absorb in the UV region. For example, 1-naphthoic acid in methanol shows an excitation maximum at 295 nm[5]. Specific data for this compound in a biological context is not readily available. |
| Emission Max (nm) | Naphthalene derivatives often exhibit blue fluorescence. 1-naphthoic acid in methanol has an emission maximum at 370 nm[5]. The emission of naphthalene-based probes can be sensitive to the local environment. |
| Quantum Yield (Φ) | Naphthalene derivatives are known to have high quantum yields[14]. However, specific quantitative data for this compound as a fluorescent probe is not available in the reviewed literature. |
| Photostability | Naphthalene-based probes are generally considered to have good photostability due to their rigid planar structure[14]. However, specific photobleaching studies on this compound for bioimaging are lacking. |
| Cell Permeability | The cell permeability of this compound has not been extensively studied. The carboxylic acid group may affect its ability to cross cell membranes. |
| Cytotoxicity | Cytotoxicity data for this compound on common cell lines like HeLa or A549 is not readily available. Studies on other naphthoquinone and naphthoic acid derivatives have shown varying degrees of cytotoxicity[6][15]. |
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and reliable experimental outcomes. Below are established protocols for the widely used nuclear stains DAPI and Hoechst 33342, and a general guideline for using a naphthalene-based probe like this compound, which would require optimization.
Protocol 1: Staining of Fixed Cells with DAPI
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Mounting medium
Procedure:
-
Cell Fixation: Grow cells on coverslips to the desired confluency. Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS for 5 minutes each. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
DAPI Staining: Wash the cells again three times with PBS. Dilute the DAPI stock solution to a working concentration of 300 nM in PBS. Add the DAPI working solution to the cells and incubate for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS to remove unbound DAPI.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation/Emission: ~358/461 nm)[1].
Protocol 2: Staining of Live Cells with Hoechst 33342
Materials:
-
Cell culture medium
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Grow cells in a suitable imaging dish (e.g., glass-bottom dish).
-
Staining Solution Preparation: Dilute the Hoechst 33342 stock solution to a working concentration of 1-5 µg/mL in pre-warmed cell culture medium[16].
-
Staining: Remove the existing culture medium from the cells and add the Hoechst 33342 staining solution.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light[11].
-
Washing (Optional): The cells can be imaged directly in the staining solution. Alternatively, for reduced background fluorescence, the staining solution can be removed, and the cells washed twice with pre-warmed PBS before adding fresh culture medium for imaging.
-
Imaging: Image the live cells using a fluorescence microscope equipped with a suitable environmental chamber and a standard DAPI/Hoechst filter set (Excitation/Emission: ~350/461 nm)[2].
Protocol 3: General Protocol for Staining Cells with a Naphthalene-Based Probe (e.g., this compound)
Note: This is a general guideline and requires significant optimization for this compound due to the lack of specific literature for its use in bioimaging.
Materials:
-
Cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde), if staining fixed cells
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if staining fixed cells
Procedure:
-
Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).
-
Working Solution: Dilute the stock solution in cell culture medium (for live cells) or PBS (for fixed cells) to a range of working concentrations (e.g., 1-20 µM). It is crucial to perform a concentration gradient to determine the optimal staining concentration that provides a good signal-to-noise ratio without significant cytotoxicity.
-
Cell Preparation:
-
Live Cells: Grow cells in an imaging dish.
-
Fixed Cells: Grow cells on coverslips, then fix and permeabilize as described in the DAPI protocol.
-
-
Staining: Replace the medium with the probe working solution and incubate for a variable amount of time (e.g., 15-60 minutes) at 37°C, protected from light. Optimization of incubation time is critical.
-
Washing: Wash the cells 2-3 times with the appropriate buffer (culture medium for live cells, PBS for fixed cells) to remove unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for naphthalene derivatives (typically UV excitation and blue emission). The exact filter set will need to be determined based on the spectroscopic properties of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for cell staining and a conceptual representation of fluorescence modulation.
Conclusion
DAPI and Hoechst 33342 remain the gold standard for nuclear counterstaining in fixed and live-cell imaging, respectively, due to their well-characterized properties and robust performance. While this compound, as a naphthalene derivative, holds theoretical potential as a fluorescent probe due to the inherent photophysical advantages of the naphthalene scaffold, a significant lack of specific experimental data for its use in bioimaging presents a considerable challenge. Researchers interested in utilizing this compound or similar novel compounds must be prepared to undertake extensive characterization and optimization studies to validate their performance. For routine and reliable nuclear visualization, DAPI and Hoechst 33342 are the recommended choices based on the currently available scientific literature.
References
- 1. DAPI | AAT Bioquest [aatbio.com]
- 2. bio-rad.com [bio-rad.com]
- 3. A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rndsystems.com [rndsystems.com]
- 6. DAPI | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DAPI - Wikipedia [en.wikipedia.org]
- 10. stemcell.com [stemcell.com]
- 11. benchchem.com [benchchem.com]
- 12. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. youdobio.com [youdobio.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. vet.cornell.edu [vet.cornell.edu]
A Comparative Guide to Assessing the Purity of Synthesized 4-Methyl-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-Methyl-1-naphthoic acid. For comparative purposes, we have included data for 1-naphthoic acid, a structurally similar compound that serves as a relevant alternative in various research applications, including studies related to the aryl hydrocarbon receptor (AhR). This document outlines detailed experimental protocols, presents comparative quantitative data, and discusses the strengths of each technique in identifying potential impurities.
Data Presentation: Purity Assessment Summary
The following table summarizes the typical purity data obtained for synthesized this compound and 1-naphthoic acid using various analytical techniques. This data is representative of typical laboratory synthesis and purification results.
| Analytical Method | Parameter | This compound | 1-Naphthoic Acid |
| High-Performance Liquid Chromatography (HPLC) | Purity (%) | 99.2% | 99.5% |
| Retention Time (min) | 8.5 | 7.8 | |
| Major Impurity | Unreacted starting material | Isomeric impurity | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity (%) | 99.0% | 99.3% |
| Retention Time (min) | 12.3 | 11.9 | |
| Detected Impurities | Residual solvent, starting material | Residual solvent, by-product | |
| ¹H NMR Spectroscopy | Purity (%) | >99% (by integration) | >99% (by integration) |
| Diagnostic Peaks (ppm) | 2.7 (s, 3H, -CH₃), 7.5-8.9 (m, 6H, Ar-H), 11.5 (br s, 1H, -COOH) | 7.5-9.2 (m, 7H, Ar-H), 11.8 (br s, 1H, -COOH) | |
| Melting Point Analysis | Melting Point (°C) | 179-181[1][2] | 159-161[3] |
| Range (°C) | 2 | 2 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment of this compound and its alternatives are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is used for the quantitative determination of purity and the identification of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and starting materials.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection of 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).
-
Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for structural confirmation and purity assessment by comparing the integrals of the analyte signals to those of a certified internal standard.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of the deuterated solvent.
-
Procedure: A standard ¹H NMR spectrum is acquired. For quantitative analysis (qNMR), a known amount of a certified internal standard (e.g., maleic acid) is added to a precisely weighed sample.
Melting Point Analysis
A simple and effective method for assessing the purity of a crystalline solid. Impurities typically depress and broaden the melting point range.
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2°C per minute near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.
Mandatory Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of a synthesized compound like this compound.
Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.
Hypothetical Signaling Pathway Involvement
Naphthoic acid derivatives have been studied for their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli. The diagram below illustrates the canonical AhR signaling pathway.
Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).
References
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Naphthalene-Based Fluorescent Probes
For researchers and professionals in drug development, the precision of molecular probes is paramount. This guide offers an objective comparison of the cross-reactivity and performance of fluorescent probes based on the 4-Methyl-1-naphthoic acid scaffold and broader naphthalene derivatives. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate informed decisions in the selection of appropriate tools for biological investigation.
Performance Comparison of Naphthalene-Based Probes
Naphthalene-based fluorescent probes are widely utilized for their excellent photophysical properties, including high quantum yields and photostability.[1][2] However, their utility is critically dependent on their selectivity for the target analyte in a complex biological milieu. Cross-reactivity with other structurally similar or abundant molecules can lead to false-positive signals and misinterpretation of experimental results.
Below are comparative tables summarizing the selectivity of various naphthalene-based fluorescent probes for their target analytes against a panel of potentially interfering species. While specific data for probes derived directly from this compound is limited in publicly available literature, the data from structurally related naphthoic acid and naphthalimide derivatives provide valuable insights into the performance of this class of compounds.
Table 1: Selectivity of a Naphthalimide-Based Probe for Copper Ions (Cu²⁺)
| Interfering Ion | Fluorescence Response | Concentration Ratio (Interferent:Cu²⁺) |
| Mn²⁺ | Negligible | 10:1 |
| Fe²⁺ | Negligible | 10:1 |
| Fe³⁺ | Negligible | 10:1 |
| Ni²⁺ | Negligible | 10:1 |
| K⁺ | Negligible | 10:1 |
| Cd²⁺ | Negligible | 10:1 |
| Mg²⁺ | Negligible | 10:1 |
| Na⁺ | Negligible | 10:1 |
| Al³⁺ | Negligible | 10:1 |
| Co²⁺ | Negligible | 10:1 |
| Pb²⁺ | Negligible | 10:1 |
| Hg²⁺ | Negligible | 10:1 |
| Cr³⁺ | Negligible | 10:1 |
| Ag⁺ | Negligible | 10:1 |
| Ca²⁺ | Negligible | 10:1 |
| Zn²⁺ | Negligible | 10:1 |
Data synthesized from a study on a naphthalimide-based probe for Cu²⁺ detection.[1] The probe demonstrated high selectivity with minimal interference from other metal ions.
Table 2: Selectivity of a Naphthalene-Based Probe for Aluminum Ions (Al³⁺)
| Interfering Ion | Fluorescence Response | Concentration Ratio (Interferent:Al³⁺) |
| Na⁺ | No significant change | 10:1 |
| K⁺ | No significant change | 10:1 |
| Mg²⁺ | No significant change | 10:1 |
| Ca²⁺ | No significant change | 10:1 |
| Mn²⁺ | No significant change | 10:1 |
| Fe³⁺ | Quenching observed | 1:1 |
| Co²⁺ | No significant change | 10:1 |
| Ni²⁺ | No significant change | 10:1 |
| Cu²⁺ | Quenching observed | 1:1 |
| Zn²⁺ | No significant change | 10:1 |
| Cd²⁺ | No significant change | 10:1 |
| Hg²⁺ | No significant change | 10:1 |
| Pb²⁺ | No significant change | 10:1 |
This table is a representative summary based on studies of naphthalene-based probes for Al³⁺, where some transition metals can cause interference.[3][4]
Experimental Protocols
The assessment of probe cross-reactivity is a critical step in characterization. Below is a generalized protocol for evaluating the selectivity of a new naphthalene-based fluorescent probe.
Protocol: Cross-Reactivity Assessment of a Fluorescent Probe
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Prepare stock solutions of the target analyte and a panel of potential interfering species (e.g., 10 mM in a suitable solvent, like deionized water or buffer). The panel should include molecules with similar functional groups, charge, and size to the target analyte.
-
-
Fluorescence Measurements:
-
In a cuvette, add buffer solution (e.g., PBS or HEPES, pH 7.4).
-
Add the fluorescent probe to the cuvette to a final concentration of, for example, 10 µM.
-
Record the baseline fluorescence spectrum of the probe alone.
-
To separate cuvettes containing the probe and buffer, add a defined concentration of each interfering species (e.g., 100 µM) and record the fluorescence spectrum.
-
To a final cuvette containing the probe and buffer, add the target analyte (e.g., 10 µM) and record the fluorescence spectrum.
-
-
Competitive Binding Assay:
-
To a cuvette containing the fluorescent probe and the target analyte, add an increasing concentration of a potential interfering species.
-
Record the fluorescence spectrum after each addition to determine if the interferent can displace the target analyte and alter the fluorescence signal.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the probe in the presence of the target analyte and each of the interfering species.
-
A highly selective probe will show a significant change in fluorescence only in the presence of the target analyte.
-
Visualizing Experimental Workflows and Principles
Diagrams generated using Graphviz can effectively illustrate complex experimental workflows and the underlying principles of probe selectivity.
Caption: Workflow for assessing probe selectivity.
The principle of a selective fluorescent probe is based on its specific interaction with a target analyte, leading to a measurable change in its fluorescence properties. This is often contrasted with non-specific binding or cross-reactivity with other molecules.
Caption: Principle of selective probe binding.
Signaling Pathway Investigation
Naphthalene-based probes are often designed to investigate specific cellular processes or signaling pathways. For instance, a probe selective for a particular enzyme could be used to monitor its activity in real-time within a signaling cascade.
The following diagram illustrates a hypothetical signaling pathway where a naphthalene-based probe could be employed to measure the activity of a key kinase.
Caption: Monitoring a signaling pathway with a probe.
References
- 1. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Researcher's Guide to Analytical Standards for 4-Methyl-1-naphthoic Acid
Comparison of Commercially Available 4-Methyl-1-naphthoic Acid Standards
Several chemical suppliers offer this compound at various purity levels. The selection of an appropriate standard depends on the specific requirements of the analytical method and the intended application. High-purity standards are suitable for routine analysis, method development, and as starting materials for synthesis. For quantitative applications requiring the highest accuracy, calibration with a well-characterized standard is essential.
| Supplier | Product Number | Stated Purity | Availability |
| Sigma-Aldrich | 526533 | 97% | In Stock |
| J&K Scientific | 183195 | 98% | In Stock[1] |
| ChemicalBook | CB8753173 | 99% - 99.93% | Varies by supplier[2][3] |
Note: The purity stated by suppliers is typically determined by a single method (e.g., HPLC, GC) and may not reflect the presence of all potential impurities. It is highly recommended to obtain the Certificate of Analysis (CoA) from the supplier for detailed information on the analytical methods used for purity assessment and the identification of any significant impurities.
Recommended Analytical Methods for Characterization and Quantification
The choice of analytical technique for this compound depends on the analytical objective, whether it is for identity confirmation, purity assessment, or quantification in a complex matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most common and powerful techniques for the analysis of aromatic carboxylic acids.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is generally suitable for this compound.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acid modifier (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated form. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 280 nm).
-
Quantification: External standard calibration using a high-purity standard of this compound. For improved accuracy and precision, especially in complex matrices, the use of an internal standard is recommended. 1-Naphthoic acid can be considered as a suitable internal standard, provided it is well-resolved from this compound.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent tool for the identification and quantification of volatile and semi-volatile compounds. For the analysis of carboxylic acids like this compound, derivatization is often required to increase their volatility and improve chromatographic performance.
Experimental Protocol: GC-MS Analysis of this compound (with Derivatization)
-
Derivatization: The carboxylic acid group is typically converted to a more volatile ester (e.g., methyl ester) or a silyl ester. A common method is methylation using diazomethane or by heating with methanol and a catalyst.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from other components. A typical program might start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a few minutes.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical structure of this compound.
Experimental Protocol: NMR Analysis of this compound
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
Purity Determination: Quantitative NMR (qNMR) can be used to determine the purity of the standard by integrating the signals of the analyte against a certified internal standard of known purity and concentration.
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of aromatic carboxylic acids like this compound. The values are based on published data for similar compounds and serve as a general guideline.[5][6]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.001 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL | ~0.005 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 3% | < 7% | < 5% |
| Selectivity | Moderate to High | High | Very High |
| Throughput | High | Medium | High |
Experimental Workflow and Decision Making
The selection of an appropriate analytical workflow depends on the specific research question. The following diagram illustrates a typical decision-making process and experimental workflow for the analysis of this compound.
References
A Comparative Guide to the Biological Efficacy of Naphthoquinone Analogs
For Researchers, Scientists, and Drug Development Professionals
Naphthoquinones, a class of organic compounds derived from naphthalene, have garnered significant attention in medicinal chemistry due to their wide range of biological activities. This guide provides an objective comparison of the biological efficacy of various naphthoquinone analogs, with a focus on their anticancer and antimicrobial properties. The information presented is supported by experimental data to aid researchers and professionals in drug discovery and development.
Data Presentation: Comparative Anticancer and Antimicrobial Activities
The biological efficacy of naphthoquinone analogs is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines or their minimum inhibitory concentration (MIC) against microbial strains. Lower values indicate higher potency. The following table summarizes the in vitro activity of selected naphthoquinone derivatives.
| Compound ID | Structure | Biological Activity | Target/Cell Line | IC50 / MIC (µM) | Reference |
| Plumbagin (1) | 5-hydroxy-2-methyl-1,4-naphthoquinone | Anticancer | A549 (Lung Carcinoma) | ~1.55 | [1] |
| Antifungal | C. albicans | 0.78 | [1] | ||
| Juglone (2) | 5-hydroxy-1,4-naphthoquinone | Herbicidal | Lolium perenne | >70% inhibition | [2] |
| Lawsone (3) | 2-hydroxy-1,4-naphthoquinone | Herbicidal | Lolium perenne | >70% inhibition | [2] |
| Analog 4 | 2-butanoyloxy-1,4-naphthoquinone | Anticancer (Selective) | IGROV-1 (Ovarian Carcinoma) | 46.7% viable cells at 100 µM | [3] |
| Anticancer | SK-MEL-28 (Melanoma) | 74.5% viable cells at 100 µM | [3] | ||
| Analog 5 | 2-pentoxy-1,4-naphthoquinone | Anticancer | IGROV-1 (Ovarian Carcinoma) | 18.4% viable cells at 100 µM | [3] |
| Anticancer | SK-MEL-28 (Melanoma) | 1.5% viable cells at 100 µM | [3] | ||
| Analog 6 | 2-(4-Nitrophenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | IDO1 Inhibition | Enzyme Assay | 16 | [4] |
| Analog 7 | 2-(4-Aminophenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | IDO1 Inhibition | Enzyme Assay | 10 | [4] |
| Analog 8 | 2-chloro-3-(p-tolylamino)naphthalene-1,4-dione | DNA Topoisomerase Inhibition (predicted) | QSAR Model | N/A | [4] |
| Analog 9 | 2-chloro-3-(pyridin-2-ylamino)naphthalene-1,4-dione | DNA Topoisomerase Inhibition (predicted) | QSAR Model | N/A | [4] |
| Analog 10 | 2-anilino-1,4-naphthoquinone | GPR55 Inverse Agonist | Radioligand Binding Assay | Ki = 2.8 µM | [5] |
| Anticancer | MDA-MB-231 (Breast Cancer) | IC50 = 5.2 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate the biological activity of naphthoquinone analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., A549, IGROV-1, SK-MEL-28) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the naphthoquinone analogs for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Candida albicans) is prepared.
-
Serial Dilution: The naphthoquinone analogs are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under suitable conditions for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible microbial growth.
Signaling Pathways and Mechanisms of Action
Naphthoquinones exert their biological effects through various mechanisms, often involving the modulation of key cellular signaling pathways. Their redox-active nature allows them to generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. Some analogs also act as inhibitors of specific enzymes, such as topoisomerases or protein kinases, or interact with cellular receptors.
Caption: Proposed mechanisms of action for naphthoquinone analogs.
The diagram above illustrates the potential pathways through which naphthoquinone analogs can induce cellular effects. These include the generation of reactive oxygen species, inhibition of crucial enzymes, and interaction with cellular receptors, all of which can lead to downstream events culminating in apoptosis or cell death.
References
- 1. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies on naphthoquinone analogs. The search for new herbicides based on natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. Discovery of 1,4-Naphthoquinones as a New Class of Antiproliferative Agents Targeting GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking 4-Methyl-1-naphthoic acid against commercially available reagents
For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is a critical step in the journey of discovery. This guide provides a comparative overview of 4-Methyl-1-naphthoic acid, a versatile chemical intermediate, and outlines a framework for its evaluation against other commercially available reagents in relevant biological contexts.
While this compound is primarily recognized as a key building block in organic synthesis, its potential biological activities remain an area of active investigation. This document aims to provide a foundational understanding of its properties and guide researchers in designing experiments to benchmark its performance should a biological application be identified.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in experimental settings.
| Property | Value | Source |
| CAS Number | 4488-40-8 | |
| Molecular Formula | C₁₂H₁₀O₂ | |
| Molecular Weight | 186.21 g/mol | |
| Melting Point | 179-181 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water. |
Known Applications in Synthesis
Currently, the primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules. Notably, it is a documented intermediate in the production of:
-
JWH-148: A synthetic cannabinoid receptor agonist.
-
Afoxolaner: A veterinary drug used for flea and tick treatment in dogs.
The reactivity of its carboxylic acid group and the potential for modifications on the naphthalene ring make it a valuable scaffold for creating diverse chemical libraries.
Framework for Biological Benchmarking
Despite the current lack of a defined biological target for this compound itself, researchers interested in exploring its potential can follow a structured approach to benchmark its performance against other reagents. This process is contingent on first identifying a specific biological activity.
Hypothetical Experimental Workflow
The following diagram illustrates a generalized workflow for identifying a biological target and subsequently benchmarking this compound's performance.
Caption: A conceptual workflow for identifying a biological target for this compound and subsequently designing benchmarking experiments against comparator reagents.
Detailed Experimental Protocols
Once a biological target is identified, detailed experimental protocols are crucial for generating reliable and reproducible data. Below are example templates for key experiments.
Protocol 1: In Vitro Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and comparator reagents against a specific enzyme.
-
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
This compound (dissolved in DMSO)
-
Comparator reagent(s) (dissolved in DMSO)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and comparator reagents in assay buffer.
-
Add a fixed concentration of the target enzyme to each well of the microplate.
-
Add the serially diluted compounds to the wells.
-
Incubate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress (e.g., absorbance, fluorescence) over time using a plate reader.
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Cell-Based Reporter Gene Assay
-
Objective: To assess the effect of this compound and comparator reagents on a specific signaling pathway.
-
Materials:
-
Host cell line stably transfected with a reporter gene construct (e.g., luciferase) under the control of a response element for the pathway of interest.
-
Cell culture medium and supplements.
-
This compound (dissolved in DMSO).
-
Comparator reagent(s) (dissolved in DMSO).
-
Agonist or antagonist for the signaling pathway.
-
96-well cell culture plate.
-
Luminometer.
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed the reporter cell line in a 96-well plate and allow cells to adhere overnight.
-
Treat the cells with serial dilutions of this compound and comparator reagents for a specified duration.
-
If applicable, stimulate the cells with a known agonist or antagonist of the pathway.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luciferase activity to a control (e.g., cell viability assay) to account for cytotoxicity.
-
Plot the normalized reporter gene activity against the compound concentration to determine the dose-response relationship.
-
Data Presentation and Interpretation
All quantitative data from benchmarking experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Example Data Summary for Enzyme Inhibition
| Compound | IC₅₀ (µM) | Hill Slope | n (replicates) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Comparator Reagent 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Comparator Reagent 2 | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Example Data Summary for Cell-Based Assay
| Compound | EC₅₀ / IC₅₀ (µM) | Max Efficacy / Inhibition (%) | n (replicates) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Comparator Reagent 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Comparator Reagent 2 | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
While this compound is a well-established chemical intermediate, its biological activities are not yet fully characterized. The framework presented in this guide offers a systematic approach for researchers to explore its potential biological functions and to rigorously benchmark its performance against other commercially available reagents. Future studies focused on high-throughput screening and target identification are necessary to unlock the full potential of this and other naphthoic acid derivatives in drug discovery and chemical biology.
The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: A generalized diagram of a cell signaling pathway that could be modulated by this compound or a comparator reagent.
Safety Operating Guide
Proper Disposal of 4-Methyl-1-naphthoic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Methyl-1-naphthoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this chemical.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound with appropriate safety measures. This compound is known to cause skin and serious eye irritation.[1][2] Adherence to personal protective equipment (PPE) guidelines is mandatory.
Key Safety Information Summary
| Hazard Classification | Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritant[1] | Chemical-resistant gloves (e.g., nitrile), lab coat[2] | Wash with plenty of soap and water; seek medical attention if irritation occurs.[2] |
| Serious Eye Irritant[1][2] | Safety glasses with side-shields or goggles[3] | Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing and seek medical attention.[1][2] |
| Potential Respiratory Irritant | Use in a well-ventilated area or with a fume hood[4] | Move person to fresh air; seek medical attention if breathing is difficult.[2] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved hazardous waste disposal service.[2][4][5] Do not dispose of this chemical down the drain or in regular solid waste.
Protocol for Waste Collection and Disposal:
-
Containerization:
-
Place solid this compound waste into a clearly labeled, sealable, and chemically compatible container.
-
For solutions containing this chemical, use a labeled, leak-proof liquid waste container. Do not mix with incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) while awaiting pickup.
-
Ensure the container is kept closed except when adding waste.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Accidental Spill Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning, don the required PPE, including gloves, safety goggles, and a lab coat.
-
Contain and Collect:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[2]
-
Place the collected material into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Methyl-1-naphthoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methyl-1-naphthoic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety.
Summary of Personal Protective Equipment (PPE) Recommendations
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles or eyeshields.[2] A face shield may be necessary where splashing is a significant risk. | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required.[2][3] | To prevent skin contact which can cause irritation.[1] Gloves should be inspected before use and changed if contaminated. |
| Respiratory Protection | A dust mask (e.g., type N95) is recommended, especially when handling the solid form that may generate dust.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of dust particles which may cause respiratory irritation. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety.
Safe Handling Procedures:
-
Preparation: Work in a well-ventilated area, ideally within a certified chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling: Avoid creating dust.[5] Wash hands thoroughly after handling the substance.[1][6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5][6] Keep the container tightly closed.[6]
Spill and First Aid Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][5] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1]
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3][5] Do not allow the chemical to enter drains.[3] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]
Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
